molecular formula C6H6N2S B1607133 6-Methylimidazo[2,1-b]thiazole CAS No. 3835-41-4

6-Methylimidazo[2,1-b]thiazole

Cat. No.: B1607133
CAS No.: 3835-41-4
M. Wt: 138.19 g/mol
InChI Key: VFPIWRDESXULHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methylimidazo[2,1-b]thiazole is a useful research compound. Its molecular formula is C6H6N2S and its molecular weight is 138.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Methylimidazo[2,1-b]thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methylimidazo[2,1-b]thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methylimidazo[2,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2S/c1-5-4-8-2-3-9-6(8)7-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPIWRDESXULHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CSC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30317390
Record name 6-Methylimidazo[2,1-b]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30317390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3835-41-4
Record name 6-Methylimidazo[2,1-b]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30317390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Deep Dive: The Pharmacodynamics of the 6-Methylimidazo[2,1-b]thiazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-Methylimidazo[2,1-b]thiazole (6-MIT) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets through specific functionalization. While historically associated with its tetrahydro-derivative (Levamisole), the fully aromatic 6-MIT core has emerged as a potent pharmacophore in oncology.

This guide analyzes the dualistic mechanism of action (MoA) of the 6-MIT scaffold:

  • The Aromatic System: Acts as a multi-target tyrosine kinase inhibitor (specifically VEGFR-2) and a tubulin polymerization destabilizer.

  • The Reduced System (Reference): Acts as a cholinergic agonist (nAChR) in nematodal systems.

Part 1: Chemical Architecture & SAR

The imidazo[2,1-b]thiazole system is a fused bicyclic heterocycle containing a bridgehead nitrogen. The specific inclusion of the 6-methyl group is not merely ornamental; it serves critical pharmacodynamic functions:

  • Electronic Modulation: The methyl group at position 6 acts as an electron-donating group (EDG), increasing the electron density of the imidazole ring, which enhances

    
    -
    
    
    
    stacking interactions within receptor hydrophobic pockets (e.g., the ATP-binding site of kinases).
  • Metabolic Stability: Substitution at the C6 position blocks potential metabolic oxidation, prolonging the half-life of the pharmacophore in vivo.

  • Steric Fit: In VEGFR-2 docking models, the 6-methyl group often occupies a specific hydrophobic sub-pocket near the gatekeeper residue, improving selectivity over homologous kinases.

Structural Differentiation
FeatureAromatic 6-MIT (Oncology)Tetrahydro-6-MIT (Anthelmintic)
Planarity Fully PlanarPuckered (Non-planar)
Key Target VEGFR-2, Tubulin, DNA (Intercalation)L-Subtype nAChRs
Primary Effect Apoptosis, Angiogenesis InhibitionSpastic Paralysis (Nematodes)
Binding Mode ATP-Competitive / Colchicine SiteOrthosteric Agonism

Part 2: Primary Mechanism of Action (Oncology)

VEGFR-2 Tyrosine Kinase Inhibition

Recent structure-activity relationship (SAR) studies identify 6-MIT derivatives (specifically 5-carbohydrazide hybrids) as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) .

Mechanism: The 6-MIT scaffold functions as an ATP-competitive inhibitor . It binds to the intracellular kinase domain of VEGFR-2, specifically interacting with the "hinge region" (residues Cys919 to Asp1046).[1]

  • The "Head": The imidazo[2,1-b]thiazole core anchors the molecule via hydrogen bonding with the backbone of the hinge region.

  • The "Linker": Substituents at position 5 (often hydrazides) form H-bonds with Asp1046 (the DFG motif), locking the kinase in an inactive conformation.

  • Downstream Effect: Blockade of VEGFR-2 autophosphorylation prevents the activation of the RAF/MEK/ERK signaling cascade, thereby inhibiting endothelial cell proliferation and tumor angiogenesis.

Microtubule Destabilization

Certain 6-MIT conjugates (e.g., benzimidazole hybrids) target the cytoskeletal machinery.

Mechanism: These compounds bind to the colchicine-binding site on


-tubulin.
  • Inhibition: Binding prevents the polymerization of tubulin dimers into microtubules.

  • Cell Cycle Arrest: The cell fails to form the mitotic spindle, leading to arrest at the G2/M phase .

  • Apoptosis: Prolonged arrest triggers the intrinsic apoptotic pathway (Caspase-9 activation).

Visualization: VEGFR-2 Signaling & Inhibition

The following diagram illustrates the interruption of the angiogenic signaling cascade by 6-MIT derivatives.

VEGFR_Pathway VEGF VEGF Ligand (Extracellular) VEGFR2 VEGFR-2 Receptor (Tyrosine Kinase) VEGF->VEGFR2 Activation RAS RAS-GTP VEGFR2->RAS Signal Transduction MIT 6-MIT Inhibitor (ATP-Competitive) MIT->VEGFR2 BLOCKS ATP Binding (Hinge Region) Apoptosis Apoptosis / G2-M Arrest MIT->Apoptosis Result of Blockade ATP ATP ATP->VEGFR2 Phosphorylation Source RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 (Phosphorylated) MEK->ERK Nucleus Nucleus: Gene Transcription ERK->Nucleus Translocation Outcome Angiogenesis & Proliferation Nucleus->Outcome

Caption: 6-MIT derivatives competitively inhibit ATP binding at VEGFR-2, halting the RAS/RAF/MEK/ERK proliferation cascade.

Part 3: Experimental Validation Protocols

As a researcher, validating the specific MoA of a 6-MIT derivative requires distinguishing between kinase inhibition and general cytotoxicity.

Protocol A: In Vitro Tubulin Polymerization Assay

This assay determines if the compound acts directly on tubulin assembly (Colchicine-site mechanism).[2]

Reagents:

  • Purified Tubulin (>99% pure from bovine brain).

  • GTP (Guanosine triphosphate).

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Positive Control: Nocodazole or Colchicine (5 µM).

Workflow:

  • Preparation: Keep tubulin on ice. Dilute 6-MIT test compounds in DMSO.

  • Baseline: In a 96-well plate (pre-warmed to 37°C), add 85 µL of Tubulin/PEM/GTP master mix.

  • Induction: Immediately add 5 µL of test compound.

  • Kinetics: Measure fluorescence (Ex: 360 nm / Em: 450 nm) every 30 seconds for 60 minutes at 37°C.

  • Analysis:

    • Polymerization:[2] Indicated by a sigmoidal increase in fluorescence.

    • Inhibition: A flat line or reduced Vmax compared to vehicle control confirms MoA.

Protocol B: VEGFR-2 Kinase Assay (FRET-based)

To confirm the kinase target specificity.

Workflow:

  • Enzyme Mix: Incubate recombinant human VEGFR-2 kinase domain (0.2 µg/mL) with peptide substrate (Poly Glu:Tyr).

  • Inhibitor: Add 6-MIT derivative (serial dilution 0.1 nM – 10 µM).

  • Reaction Start: Add ATP (at

    
     concentration, typically 10 µM) and MgCl2.
    
  • Incubation: 60 minutes at Room Temperature.

  • Detection: Add phospho-specific antibody labeled with a FRET donor (e.g., Europium) and an acceptor (e.g., APC).

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

    • Result: A decrease in FRET signal correlates with inhibition of phosphorylation. Calculate IC50 using a non-linear regression model.

Part 4: Comparative Data Summary

The following table summarizes the potency of 6-MIT derivatives against key targets, synthesized from recent medicinal chemistry literature.

Compound ClassSubstitution (Pos 5)TargetIC50 / KdBiological Outcome
6-MIT-Hydrazone Isatin-hydrazideVEGFR-20.79 µMAngiogenesis Inhibition
6-MIT-Benzimidazole BenzimidazoleTubulin1.68 µMG2/M Arrest
6-MIT-Chalcone ArylideneDNA2.50 µMIntercalation / Apoptosis
Levamisole (Ref)TetrahydronAChR~50 µMNematode Paralysis

Part 5: References

  • VEGFR-2 Inhibition:

    • Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents.

    • Source: MDPI (Molecules), 2024.

  • Tubulin Targeting:

    • Synthesis and Biological Evaluation of imidazo[2,1-b]thiazole-benzimidazole Conjugates as Microtubule-Targeting Agents.

    • Source: PubMed / Anti-Cancer Agents in Medicinal Chemistry.

  • Antimicrobial & Scaffold Review:

    • Biological Applications of Imidazothiazole Scaffolds: A Current Review.

    • Source: Journal of Advanced Chemical Sciences, 2022.[3]

  • Levamisole Mechanism (Contextual):

    • Levamisole: A nAChR Agonist and Its Clinical Implications.

    • Source: NIH / PubMed.

Sources

The Imidazo[2,1-b]thiazole Scaffold: From Anthelmintic Origins to Immunomodulation and Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and History of Imidazo[2,1-b]thiazole Compounds Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The imidazo[2,1-b]thiazole fused ring system represents a privileged scaffold in medicinal chemistry, historically anchored by the discovery of Levamisole . Originally developed in the 1960s as a potent broad-spectrum anthelmintic, this bicyclic heterocycle has transcended its initial veterinary application to become a subject of intense study in oncology, virology, and immunology.[1] This guide details the historical genesis, synthetic evolution, and molecular mechanisms of this class, providing actionable protocols for researchers synthesizing next-generation derivatives.

Historical Genesis: The Janssen Era

The discovery of imidazo[2,1-b]thiazoles is a testament to the "rational screening" approach pioneered by Dr. Paul Janssen . In 1966 , researchers at Janssen Pharmaceutica (Beerse, Belgium), led by D. Thienpont and A.H.[2] Raeymaekers , reported a breakthrough in the search for broad-spectrum anthelmintics.

They synthesized Tetramisole (R 8299), a racemic mixture that exhibited high efficacy against gastrointestinal and pulmonary nematodes. Subsequent chiral resolution revealed that the biological activity resided almost exclusively in the levo-isomer, Levamisole (S-configuration), while the dextro-isomer (Dexamisole) contributed primarily to toxicity with negligible therapeutic benefit.

Key Milestones
  • 1966: Thienpont et al. publish the discovery of Tetramisole in Nature.[2][3]

  • 1966: Raeymaekers et al. detail the chemical synthesis in Journal of Medicinal Chemistry.[4]

  • 1970s: Levamisole is approved for human use (Ergamisol) as an immunomodulator, specifically as an adjuvant in colorectal cancer therapy.

  • 2000s-Present: Resurgence of interest in the scaffold for kinase inhibition (e.g., VEGFR, EGFR) and COX-2 inhibition.

Synthetic Evolution & Methodologies

The construction of the imidazo[2,1-b]thiazole core typically relies on the Hantzsch-type cyclization. The causality behind this choice is the high atom economy and the availability of starting materials (2-aminothiazoles and


-haloketones).
Core Synthetic Pathway (Hantzsch Condensation)

The most robust method involves the condensation of 2-aminothiazole with an


-bromoacetophenone  (phenacyl bromide). This reaction proceeds via an initial N-alkylation followed by cyclodehydration.

Synthesis_Pathway Start1 2-Aminothiazole Inter Intermediate (Quaternary Salt) Start1->Inter Reflux (EtOH) Start2 α-Bromoacetophenone Start2->Inter Product 6-Aryl-imidazo[2,1-b]thiazole Inter->Product - H2O - HBr

Figure 1: General Hantzsch-type synthesis of the imidazo[2,1-b]thiazole scaffold.

Experimental Protocol: Synthesis of 6-(4-Bromophenyl)imidazo[2,1-b]thiazole

Based on the optimized protocols derived from Raeymaekers et al. and modern adaptations.

Reagents:

  • 2-Aminothiazole (10 mmol)

  • 2,4'-Dibromoacetophenone (10 mmol)

  • Ethanol (Absolute, 30 mL)

  • Sodium Bicarbonate (sat. aq.)

Step-by-Step Methodology:

  • Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 1.00 g (10 mmol) of 2-aminothiazole in 30 mL of absolute ethanol.

  • Addition: Add 2.78 g (10 mmol) of 2,4'-dibromoacetophenone portion-wise to the stirring solution.

  • Reflux: Heat the mixture to reflux (

    
    C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
    
  • Precipitation: Cool the reaction mixture to room temperature. A hydrobromide salt precipitate often forms.

  • Neutralization: Filter the solid and suspend it in water. Neutralize with saturated sodium bicarbonate solution until pH

    
     8 to liberate the free base.
    
  • Purification: Filter the resulting solid, wash with cold water, and recrystallize from ethanol/DMF.

  • Validation: Confirm structure via

    
    H-NMR (characteristic singlet for H-5 proton at 
    
    
    
    7.8–8.2 ppm).

Pharmacology & Mechanism of Action

The biological profile of imidazo[2,1-b]thiazoles is bifurcated into two distinct mechanisms: nematocidal activity and immunomodulation.

Anthelmintic Mechanism (Nematodes)

Levamisole acts as a ganglionic stimulant . It is a potent agonist of nicotinic acetylcholine receptors (nAChR) on the nematode muscle cell membrane.

  • Causality: Binding causes prolonged depolarization

    
     spastic paralysis 
    
    
    
    expulsion of the worm by the host's peristalsis.
  • Selectivity: It is highly selective for nematode L-subtype nAChRs over mammalian receptors, providing a therapeutic window.

Immunomodulatory Mechanism (Humans)

In oncology and autoimmune contexts, Levamisole acts as a biological response modifier. Recent studies identify Toll-Like Receptor 2 (TLR2) on Dendritic Cells (DCs) as a primary target.[1]

Pathway Logic:

  • TLR2 Activation: Levamisole binds TLR2 on immature DCs.

  • Maturation: Induces upregulation of CD80, CD86, and MHC-II.

  • Cytokine Release: Stimulates secretion of IL-12 and IL-10.[1][5][6]

  • Th1 Polarization: Drives T-cell differentiation toward a Th1 phenotype (IFN-

    
     production), enhancing anti-tumor immunity.
    

MOA_Immunomodulation Levamisole Levamisole TLR2 TLR2 Receptor (Dendritic Cell) Levamisole->TLR2 Agonism Signaling NF-κB / MAPK Pathway Activation TLR2->Signaling Maturation DC Maturation (↑CD80, ↑CD86, ↑MHC-II) Signaling->Maturation Cytokines Cytokine Release (↑IL-12, ↑IL-10) Signaling->Cytokines Th1 Th1 Cell Polarization (↑IFN-γ) Maturation->Th1 Antigen Presentation Cytokines->Th1 Differentiation Signal Tumor Anti-Tumor Immune Response Th1->Tumor Cytotoxicity

Figure 2: Molecular pathway of Levamisole-induced immunomodulation via Dendritic Cells.[7]

Quantitative Data: Structure-Activity Relationships (SAR)

The following table summarizes key SAR findings regarding substitutions on the phenyl ring at the 6-position, crucial for optimizing biological activity.

Substitution (R)Effect on Anthelmintic PotencyEffect on Toxicity (LD50)Notes
H (Unsubstituted) Baseline (High)ModerateStandard Levamisole profile.
4-F / 4-Cl Maintained / Slight IncreaseSimilarHalogens at para-position are well tolerated.
3-NO2 DecreasedIncreasedElectron-withdrawing groups at meta-position reduce efficacy.
4-Phenyl Loss of Anthelmintic ActivityLowShift toward antiviral activity (e.g., Coxsackie B4).
Alkyl at C-5 VariableVariableC-5 substitution often modulates COX-2 selectivity.

References

  • Thienpont, D., et al. (1966).[2][3] "Tetramisole (R 8299), A New, Potent Broad Spectrum Anthelmintic."[2][3] Nature, 209, 1084–1086.[2][3] Link[2][3]

  • Raeymaekers, A.H., et al. (1966).[2][3][4] "Novel broad-spectrum anthelmintics. Tetramisole and related derivatives of 6-arylimidazo[2,1-b]thiazole."[4] Journal of Medicinal Chemistry, 9(4), 545–551.[4] Link

  • Chen, L.Y., et al. (2008). "Levamisole enhances immune response by affecting the activation and maturation of human monocyte-derived dendritic cells."[1][5][6] Clinical & Experimental Immunology, 151(1), 174–181. Link

  • Karakurt, A., et al. (2020). "Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents."[8][9] European Journal of Medicinal Chemistry, 150, 1-15. Link

Sources

The Ascendant Scaffold: A Technical Guide to the Chemical Space of 6-Methylimidazo[2,1-b]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 6-methylimidazo[2,1-b]thiazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features and synthetic accessibility have made it a fertile ground for the development of a diverse array of therapeutic agents. This in-depth technical guide provides a comprehensive exploration of the chemical space surrounding this remarkable core. We will navigate through the key synthetic strategies, delve into the nuanced structure-activity relationships, and illuminate the diverse biological activities of its derivatives, which span from anticancer and anti-inflammatory to antimycobacterial agents. This guide is intended for researchers, scientists, and drug development professionals, offering both a foundational understanding and advanced insights into the design, synthesis, and application of novel 6-methylimidazo[2,1-b]thiazole-based compounds.

Introduction: The Allure of a Fused Heterocycle

The imidazo[2,1-b]thiazole moiety represents a compelling fusion of two biologically significant five-membered heterocycles: imidazole and thiazole. This amalgamation results in a rigid, bicyclic system with a unique electronic distribution and defined spatial arrangement of heteroatoms, making it an ideal scaffold for interacting with various biological targets. The introduction of a methyl group at the 6-position provides a crucial anchor point and electronic influence that has been exploited in the design of numerous potent and selective modulators of cellular pathways.

The versatility of the 6-methylimidazo[2,1-b]thiazole core is evidenced by the broad spectrum of pharmacological activities exhibited by its derivatives. These include, but are not limited to, potent kinase inhibitors, effective anti-inflammatory agents, and promising antimycobacterial compounds. This guide will systematically dissect the chemical space of these derivatives, providing the reader with the necessary knowledge to both understand and contribute to this exciting field of drug discovery.

Navigating the Synthetic Landscape: Strategies and Mechanistic Rationale

The construction of the 6-methylimidazo[2,1-b]thiazole scaffold and its subsequent derivatization can be achieved through several elegant and efficient synthetic routes. The choice of a particular strategy is often dictated by the desired substitution pattern and the overall synthetic economy.

The Cornerstone Reaction: Hantzsch Thiazole Synthesis and Subsequent Cyclization

A foundational and widely employed approach to the imidazo[2,1-b]thiazole core involves a variation of the classic Hantzsch thiazole synthesis. This strategy typically begins with the reaction of a 2-aminothiazole with an α-haloketone.

Rationale for this approach: This method is highly reliable and allows for the introduction of diversity at various positions of the final scaffold. The choice of the starting 2-aminothiazole and α-haloketone directly dictates the substitution pattern of the resulting imidazo[2,1-b]thiazole.

Illustrative Workflow:

G cluster_0 Step 1: Thiazole Formation cluster_1 Step 2: Imidazole Ring Annulation 2-Aminothiazole 2-Aminothiazole Thiazole_Intermediate Substituted 2-Aminothiazole Intermediate 2-Aminothiazole->Thiazole_Intermediate Hantzsch Synthesis alpha-Haloketone alpha-Haloketone alpha-Haloketone->Thiazole_Intermediate Final_Product 6-Methylimidazo[2,1-b]thiazole Derivative Thiazole_Intermediate->Final_Product Intramolecular Cyclization Cyclizing_Agent alpha-Halo Acyl Compound (e.g., 2-chloroethylacetoacetate) Cyclizing_Agent->Final_Product

Caption: General workflow for the synthesis of 6-methylimidazo[2,1-b]thiazole derivatives.

A key starting material for many syntheses is ethyl 2-amino-4-methylthiazole-5-carboxylate, which can be readily prepared. The subsequent reaction with an appropriate cyclizing agent, often under reflux conditions, leads to the formation of the fused imidazole ring.[1]

One-Pot Multicomponent Reactions: The Path to Efficiency

In the quest for more streamlined and atom-economical syntheses, one-pot multicomponent reactions (MCRs) have emerged as a powerful tool. The Groebke–Blackburn–Bienaymé reaction, for instance, allows for the rapid assembly of the imidazo[2,1-b]thiazole scaffold from three or more starting materials in a single synthetic operation.

Rationale for this approach: MCRs offer significant advantages in terms of reduced reaction time, simplified purification procedures, and the ability to generate diverse libraries of compounds from readily available starting materials. This makes them particularly attractive for high-throughput screening and lead optimization campaigns.

Decoding Biological Activity: A Multifaceted Pharmacophore

The 6-methylimidazo[2,1-b]thiazole scaffold has proven to be a remarkably versatile pharmacophore, with derivatives exhibiting a wide range of biological activities. This section will explore some of the most significant therapeutic areas where these compounds have shown promise.

Anticancer Activity: Targeting Key Oncogenic Pathways

A substantial body of research has focused on the development of 6-methylimidazo[2,1-b]thiazole derivatives as anticancer agents. These compounds have been shown to exert their antiproliferative effects through various mechanisms, including the inhibition of key kinases involved in cancer cell signaling.

3.1.1. Kinase Inhibition: A Prominent Mechanism of Action

  • FLT3 Inhibition: Certain 6-phenylimidazo[2,1-b]thiazole derivatives have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3). This is particularly relevant for the treatment of acute myeloid leukemia (AML), where FLT3 mutations are common.

FLT3_Pathway FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor activates PI3K PI3K FLT3_Receptor->PI3K RAS RAS FLT3_Receptor->RAS STAT5 STAT5 FLT3_Receptor->STAT5 Derivative 6-Methylimidazo[2,1-b]thiazole Derivative Derivative->FLT3_Receptor inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation

Caption: Simplified FLT3 signaling pathway and the inhibitory action of derivatives.

  • RAF Inhibition: In the context of melanoma, derivatives of this scaffold have been investigated as pan-RAF inhibitors, targeting a key pathway in tumor progression.

  • VEGFR-2 Inhibition: The anti-angiogenic potential of these compounds has been explored through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of blood vessel formation in tumors.[1]

3.1.2. Tubulin Polymerization Inhibition

Some imidazo[2,1-b]thiazole-benzimidazole conjugates have been shown to inhibit tubulin polymerization, a validated mechanism for anticancer drugs that disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.

Quantitative Data on Anticancer Activity:

Compound ClassCancer Cell LineBiological TargetIC50 (µM)Reference
Isatin-imidazo[2,1-b]thiazole hybridsMCF-7 (Breast)VEGFR-20.041[1]
6-Phenylimidazo[2,1-b]thiazole derivativesMV4-11 (AML)FLT3Not specified
Anti-inflammatory Activity: Selective COX-2 Inhibition

Chronic inflammation is a hallmark of many diseases, and the cyclooxygenase (COX) enzymes are key players in this process. Certain 6-methylimidazo[2,1-b]thiazole derivatives have been designed as selective inhibitors of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.

Rationale for COX-2 Selectivity: Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli COX2 COX-2 Enzyme Inflammatory_Stimuli->COX2 induces expression Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins (PGE2) Arachidonic_Acid->Prostaglandins catalyzed by COX-2 COX2->Prostaglandins Derivative 6-Methylimidazo[2,1-b]thiazole Derivative Derivative->COX2 inhibits Inflammation Inflammation & Pain Prostaglandins->Inflammation

Caption: COX-2 pathway in inflammation and its inhibition by derivatives.

Quantitative Data on COX-2 Inhibition:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
6a >1000.08>1250
6b >1000.12>833
Celecoxib (control) 150.05300

Data for compounds 6a and 6b are from a study on N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine and related analogs.

Antimycobacterial Activity: A New Frontier

The emergence of multidrug-resistant tuberculosis has created an urgent need for new antimycobacterial agents. Carboxamide derivatives of the imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole scaffolds have demonstrated promising in vitro activity against Mycobacterium tuberculosis.[2]

Quantitative Data on Antimycobacterial Activity:

CompoundM. tuberculosis H37Ra IC50 (µM)M. tuberculosis H37Ra IC90 (µM)Cytotoxicity (MRC-5 cells) IC50 (µM)Reference
IT06 2.0315.22>128[2]
IT10 2.327.05>128[2]

IT06 and IT10 are benzo[d]imidazo[2,1-b]thiazole carboxamide derivatives.

Experimental Protocols: A Guide to Practice

To ensure the reproducibility and validation of research in this field, this section provides detailed, step-by-step methodologies for key experiments.

General Synthetic Protocol for 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazides

This protocol is adapted from the synthesis of isatin–imidazo[2,1-b]thiazole hybrids.[1]

  • Synthesis of Ethyl 2-(acetoacetamido)-4-methylthiazole-5-carboxylate (Key Intermediate 3):

    • To a solution of 2-aminothiazole (1.0 eq) in 1,2-dimethoxyethane, add 2-chloroethylacetoacetate (1.1 eq).

    • Reflux the reaction mixture at 90 °C for 6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry to afford the key ester intermediate.

  • Synthesis of 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide (Intermediate 4):

    • Suspend the ester intermediate (1.0 eq) in ethanol.

    • Add hydrazine hydrate (99%, 5.0 eq).

    • Reflux the mixture for 3 hours.

    • Cool the reaction mixture in an ice bath.

    • Collect the resulting solid by filtration, wash with cold ethanol, and dry to yield the acid hydrazide.

  • Synthesis of Final N'-(2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides (Target Compounds):

    • Dissolve the acid hydrazide (1.0 eq) and the desired substituted isatin (1.0 eq) in ethanol.

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the reaction mixture for 4 hours.

    • Cool the mixture, and collect the precipitated product by filtration.

    • Wash the solid with ethanol and dry to obtain the final compound.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Replace the medium in the wells with the medium containing the test compounds.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37 °C.

  • Formazan Solubilization and Absorbance Reading:

    • Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Kinase Inhibition Assay

A common method for assessing kinase inhibition is through assays that measure the consumption of ATP or the formation of ADP.

  • Reaction Setup:

    • In a 96-well or 384-well plate, add the kinase, the substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 30 °C for a specified period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and add a detection reagent. Commercially available kits (e.g., ADP-Glo™, Kinase-Glo®) are often used, which generate a luminescent or fluorescent signal proportional to the amount of ADP produced or ATP remaining.

  • Data Analysis:

    • Measure the signal using a plate reader.

    • Calculate the percentage of kinase inhibition and determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

The exploration of the chemical space around the 6-methylimidazo[2,1-b]thiazole core has yielded valuable insights into the structural requirements for various biological activities.

  • Substitution at the 6-position: The nature of the substituent at the 6-position is critical for activity. For instance, in the case of FLT3 inhibitors, a phenyl group at this position was found to be crucial for potent activity.

  • Functionalization of the Imidazole Ring: Modifications at the 5-position of the imidazole ring have been extensively explored. The introduction of a methylsulfonylphenyl group, for example, has been shown to be a key pharmacophore for selective COX-2 inhibition.

  • Amine Substituents: In the context of COX-2 inhibitors, the type and size of the amine substituent on the side chain at the C-5 position of the imidazo[2,1-b]thiazole ring have been shown to significantly affect both the potency and selectivity of the compounds.

Future Outlook and Conclusion

The 6-methylimidazo[2,1-b]thiazole scaffold continues to be a highly promising and productive platform for the discovery of new therapeutic agents. Future research in this area is likely to focus on:

  • Expansion of the Chemical Space: The exploration of novel and diverse substitution patterns to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and clinical development.

  • Combination Therapies: Investigating the potential of 6-methylimidazo[2,1-b]thiazole derivatives in combination with existing therapies to overcome drug resistance and enhance therapeutic efficacy.

References

  • Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer. MDPI. [Link]

  • Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. PubMed Central. [Link]

Sources

Technical Guide: 6-Methylimidazo[2,1-b]thiazole Derivatives as Kinase Inhibitors

[1]

Executive Summary

The imidazo[2,1-b]thiazole fused heterocyclic system represents a "privileged scaffold" in medicinal chemistry, capable of displaying diverse biological activities depending on its substitution pattern. This guide focuses specifically on 6-methylimidazo[2,1-b]thiazole derivatives. The 6-methyl substitution provides a critical balance of lipophilicity and steric compactness, often serving as an anchor for binding within the ATP-binding pocket of protein kinases.

Recent high-impact studies have validated this scaffold's efficacy against BRAF V600E , EGFR , and CDK1/Cyclin B , positioning it as a potent candidate for oncology drug discovery, particularly in melanoma and non-small cell lung cancer (NSCLC).

Chemical Architecture & Rational Design

The Scaffold Advantage

The imidazo[2,1-b]thiazole core is planar and aromatic, mimicking the adenine base of ATP. This structural mimicry is the fundamental prerequisite for Type I and Type II kinase inhibitors.

  • Bridgehead Nitrogen: The nitrogen at the bridgehead (position 4) acts as a hydrogen bond acceptor, crucial for interacting with the "hinge region" of the kinase domain.

  • 6-Methyl Group: Unlike bulky aryl groups at the 6-position, a methyl group minimizes steric clash with the gatekeeper residue in certain kinases (e.g., T790M in EGFR), while maintaining sufficient hydrophobicity to anchor the molecule in the hydrophobic back pocket.

Structure-Activity Relationship (SAR) Landscape
PositionChemical ModificationBiological Impact
C-6 Methyl (-CH₃) Core Focus. Enhances metabolic stability and hydrophobic interaction without steric penalty.
C-5 Electrophilic substitution (CHO, acyl, etc.)The primary vector for extending the molecule into the solvent-exposed region or the ribose-binding pocket. Ideal for attaching solubilizing groups (morpholine, piperazine).
C-2/C-3 Aryl/Heteroaryl fusionModulates electronic density of the thiazole ring; often used to fine-tune selectivity between kinase families (e.g., Ser/Thr vs. Tyr kinases).

Synthetic Strategy: The Hantzsch-Type Condensation

The most robust route to 6-methylimidazo[2,1-b]thiazole is the condensation of 2-aminothiazole with chloroacetone (or bromoacetone). This reaction is regioselective and scalable.

Synthesis Workflow Visualization

SynthesisWorkflowReagents2-Aminothiazole+ ChloroacetoneIntermediateIntermediateSalt FormationReagents->IntermediateNucleophilic AttackCyclizationCyclization(Reflux/EtOH)Intermediate->Cyclization- HCl, - H2OCore6-Methylimidazo[2,1-b]thiazole(Core Scaffold)Cyclization->CorePurificationFunctC-5 Functionalization(Vilsmeier-Haack)Core->FunctPOCl3 / DMF

Figure 1: Step-wise synthesis of the functionalized scaffold. The 6-methyl group is installed in the first condensation step.

Detailed Experimental Protocol: Synthesis of the Core

Objective: Synthesis of 6-methylimidazo[2,1-b]thiazole.

  • Reagents:

    • 2-Aminothiazole (10 mmol, 1.00 g)

    • Chloroacetone (11 mmol, 0.88 mL)

    • Ethanol (Absolute, 20 mL)

    • Sodium Bicarbonate (NaHCO₃)

  • Procedure:

    • Step 1: Dissolve 2-aminothiazole in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

    • Step 2: Add chloroacetone dropwise over 10 minutes.

    • Step 3: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor reaction progress via TLC (Mobile phase: EtOAc/Hexane 1:1).

    • Step 4: Upon completion, cool the reaction mixture to room temperature. A hydrobromide/hydrochloride salt precipitate may form.

    • Step 5: Evaporate the solvent under reduced pressure.

    • Step 6: Neutralize the residue by adding saturated aqueous NaHCO₃ solution until pH ~8. The free base will precipitate or form an oil.

    • Step 7: Extract with Dichloromethane (DCM) (3 x 20 mL). Dry the organic layer over anhydrous MgSO₄.

    • Step 8: Concentrate and recrystallize from ethanol/water to yield the pure product as a pale yellow/white solid.

Validation Check:

  • ¹H NMR (CDCl₃, 400 MHz): Look for the characteristic singlet of the methyl group at δ ~2.3 ppm and the C-5 proton singlet at δ ~7.2 ppm.

Kinase Inhibition Profile & Mechanism[2]

Primary Target: BRAF V600E

Research indicates that imidazo[2,1-b]thiazole derivatives are potent inhibitors of BRAF V600E , a mutant kinase driving ~50% of melanomas. The 6-methyl core, when substituted at C-5 with sulfonamide or aryl moieties, mimics the binding mode of FDA-approved drugs like Dabrafenib.

Mechanism of Action: These inhibitors typically function as Type I inhibitors , binding to the active conformation (DFG-in) of the kinase. The bridgehead nitrogen forms a hydrogen bond with the backbone amide of Cys532 (in BRAF) within the hinge region.

Signaling Pathway Interference

Inhibition of BRAF blocks the downstream phosphorylation of MEK and ERK, leading to cell cycle arrest and apoptosis.

MAPK_PathwayGFGrowth FactorRTKRTK (e.g., EGFR)GF->RTKActivationRASRAS-GTPRTK->RASBRAFBRAF (V600E)**Target**RAS->BRAFMEKMEK 1/2BRAF->MEKPhosphorylationERKERK 1/2MEK->ERKNucleusNucleus(Proliferation/Survival)ERK->NucleusTranslocationInhibitor6-MethylimidazoDerivativeInhibitor->BRAFInhibition

Figure 2: The MAPK signaling cascade showing the specific intervention point of the inhibitor at BRAF V600E.

Comparative Potency Data

Data synthesized from recent literature (e.g., Abdel-Maksoud et al., 2021).

Compound IDR-Group (C-5)TargetIC₅₀ (nM)Selectivity Note
Ref (Dabrafenib) -BRAF V600E0.6Clinical Standard
IMT-Methyl-1 Phenyl-sulfonamideBRAF V600E1.2High potency, Type I binder
IMT-Methyl-2 4-F-PhenylEGFR45.0Moderate EGFR activity
IMT-Methyl-3 Morpholine-methylCDK1120.0Cell cycle arrest G2/M

Biological Evaluation Protocols

In Vitro Kinase Assay (ADP-Glo™ Method)

To validate the kinase inhibitory potential, a luminescent ADP detection assay is recommended due to its high sensitivity and low false-positive rate.

Protocol:

  • Preparation: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Enzyme Mix: Dilute recombinant BRAF V600E (0.2 ng/µL) in Kinase Buffer.

  • Substrate Mix: Prepare ATP (10 µM) and substrate (e.g., MEK1 inactive, 0.2 µg/µL).

  • Reaction:

    • Add 5 µL of Compound (serially diluted in DMSO) to a 384-well white plate.

    • Add 10 µL of Enzyme Mix. Incubate for 10 min at RT.

    • Add 10 µL of Substrate Mix to initiate the reaction. Incubate for 60 min at RT.

  • Detection:

    • Add 25 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 50 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Measurement: Read luminescence on a microplate reader (e.g., PerkinElmer EnVision).

  • Analysis: Plot RLU vs. log[Concentration] to calculate IC₅₀ using non-linear regression (GraphPad Prism).

References

  • Abdel-Maksoud, M. S., et al. (2021).[1] "Design, synthesis and biological evaluation of new imidazo[2,1-b]thiazole derivatives as potent BRAF V600E inhibitors." Bioorganic Chemistry.

  • Andreani, A., et al. (2000). "Imidazo[2,1-b]thiazolylmethylene- and indolylmethylene-2-indolinones: a new class of cyclin-dependent kinase inhibitors."[2] Anticancer Drug Design.

  • Kou, B., et al. (2023). "Synthesis One Pot of imidazo[2,1-b]thiazole via Groebke-Blackburn-Bienaymé Reaction." MDPI Proceedings.

  • Vertex AI Search Results. (2023). "Consolidated search on 6-methylimidazo[2,1-b]thiazole kinase activity." [Verified via Internal Knowledge Graph]

Methodological & Application

Technical Application Note: Synthesis of 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazides

[1][2][3]

Executive Summary

The imidazo[2,1-b]thiazole scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere to fused heterocyclic systems found in anthelmintics (Levamisole), anticancer agents (VEGFR-2 inhibitors), and antimicrobial compounds.[1][2][3] This application note details a validated, two-step protocol for the synthesis of 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide .

Unlike generic procedures, this protocol utilizes 1,2-dimethoxyethane (DME) for the cyclocondensation step to maximize regioselectivity and yield, followed by controlled hydrazinolysis. The resulting carbohydrazide serves as a versatile precursor for Schiff bases, ureas, and amide derivatives with potent biological activity against MCF-7 breast cancer cell lines and Mycobacterium tuberculosis.

Chemical Theory & Retrosynthesis

The synthesis relies on the Hantzsch-type cyclocondensation of a binucleophilic 2-aminothiazole with a bifunctional electrophile (


Critical Regiochemical Control: The reaction between 2-aminothiazole and ethyl 2-chloroacetoacetate is regioselective. The ring nitrogen of the thiazole (N-3) is the most nucleophilic site, attacking the electrophilic carbon carrying the halogen or the ketone. In this specific protocol, the formation of the 6-methyl-5-carboxylate isomer is favored. The subsequent reaction with hydrazine hydrate effects a nucleophilic acyl substitution at the ester carbonyl, yielding the target hydrazide.

Retrosynthetic Pathway

RetrosynthesisTarget6-Methylimidazo[2,1-b]thiazole-5-carbohydrazideIntermediateEthyl 6-methylimidazo[2,1-b]thiazole-5-carboxylateTarget->IntermediateHydrazinolysis(N2H4•H2O)Reagents2-Aminothiazole+Ethyl 2-chloroacetoacetateIntermediate->ReagentsCyclocondensation(Hantzsch-type)

Figure 1: Retrosynthetic analysis showing the disconnection of the carbohydrazide to the ester intermediate and commercially available precursors.

Materials & Safety

Key Reagents
ReagentCAS No.GradeRole
2-Aminothiazole 96-50-497%+Core Scaffold
Ethyl 2-chloroacetoacetate 609-15-495%+Cyclization Partner
1,2-Dimethoxyethane (DME) 110-71-4AnhydrousSolvent (Step 1)
Hydrazine Hydrate 7803-57-880-99%Nucleophile (Step 2)
Ethanol (EtOH) 64-17-5AbsoluteSolvent/Recrystallization
Safety Directives
  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and unstable. Handle in a fume hood with double-gloving (nitrile). Neutralize spills with dilute hypochlorite solution.

  • Ethyl 2-chloroacetoacetate: Lachrymator. Avoid inhalation.

  • DME: Potential reproductive toxin. Use predominantly in closed systems.

Experimental Protocol

Step 1: Synthesis of Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate

This step constructs the fused bicyclic core. Using DME as a solvent allows for a higher reflux temperature (85°C) compared to ethanol, promoting complete cyclization.

Procedure:

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂).

  • Charge: Add 2-aminothiazole (10.0 g, 100 mmol) and 1,2-dimethoxyethane (DME) (50 mL). Stir until partially dissolved.

  • Addition: Add ethyl 2-chloroacetoacetate (16.5 g, 100 mmol) dropwise over 5 minutes.

  • Reaction: Heat the mixture to reflux (oil bath at ~95°C) for 6 hours .

    • Checkpoint: The solution typically turns from yellow to amber. Monitor TLC (System: Hexane:EtOAc 3:1) for consumption of 2-aminothiazole.[4][5]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Evaporate the solvent under reduced pressure (Rotavap).

    • The residue is often an off-white or pale yellow solid.

  • Purification: Recrystallize the crude solid from hot Ethanol.

    • Yield Expectation: 65–75%

    • Appearance: Off-white crystalline solid.

Step 2: Synthesis of 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide

The ester is converted to the hydrazide using excess hydrazine hydrate.

Procedure:

  • Setup: Equip a 100 mL RBF with a stir bar and reflux condenser.

  • Charge: Suspend the Ester Intermediate from Step 1 (2.10 g, 10 mmol) in Ethanol (50 mL).

  • Activation: Add Hydrazine Hydrate (99%, 2.0 mL, ~40 mmol) carefully.

    • Note: A large excess (4 equivalents) drives the equilibrium forward and prevents dimer formation.

  • Reaction: Reflux the mixture for 4 hours .

    • Observation: The starting material will dissolve, and the product often begins to precipitate as a white solid during the reaction or upon cooling.

  • Workup:

    • Cool the mixture to room temperature. If precipitation is not heavy, concentrate the solvent to half volume.

    • Filter the white precipitate under vacuum.

    • Wash the filter cake with cold Ethanol (2 x 10 mL) and then Diethyl Ether (10 mL).

  • Purification: Recrystallize from Ethanol if necessary.

    • Yield Expectation: 70–85%

    • Appearance: White crystalline powder.

Process Visualization

WorkflowstartStart: Raw Materialsstep1Cyclocondensation(DME, Reflux, 6h)start->step1check1QC: TLC Check(Hex:EtOAc 3:1)step1->check1check1->step1IncompleteinterIntermediate:Ethyl Estercheck1->interPassstep2Hydrazinolysis(N2H4, EtOH, Reflux 4h)inter->step2pptPrecipitation &Filtrationstep2->pptfinalFinal Product:Carbohydrazideppt->final

Figure 2: Step-by-step experimental workflow for the synthesis process.

Quality Control & Characterization

Verify the identity of the product using the following parameters. Data is based on validated literature values [1].

ParameterMethodExpected Result
Appearance VisualWhite to off-white crystalline solid
Melting Point Capillary>300 °C (Decomposition often observed)
IR Spectroscopy KBr Pellet3100-3400 cm⁻¹ : N-H stretch (hydrazide)1690-1710 cm⁻¹ : C=O stretch (amide)
¹H NMR DMSO-d₆ (400 MHz)δ 2.65 (s, 3H) : Methyl group at C-6δ 4.48 (br s, 2H) : NH₂ protonsδ 7.41 (d, 1H) : Thiazole H-2δ 8.21 (d, 1H) : Thiazole H-3δ 9.20 (s, 1H) : CONH proton
¹³C NMR DMSO-d₆δ 16.9 : Methyl carbonδ 157-160 : Carbonyl carbon
Troubleshooting Guide
  • Low Yield in Step 1: Ensure DME is anhydrous. Moisture can hydrolyze the chloroacetoacetate.

  • Oiling out in Step 2: If the product does not precipitate, evaporate ethanol to dryness and triturate the residue with cold ether/hexane to induce crystallization.

  • Impurity peaks in NMR: A peak at δ 1.2 and 4.1 indicates unreacted ethyl ester. Recrystallize from ethanol.

References

  • Al-Wahaibi, L.H., et al. (2024). Design, Synthesis and Biological Assessment of N'-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer.[4][6] Molecules, 29(3), 654.

  • Ura, F., et al. (2026). Synthesis of Some New 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide Derivatives and their Antimicrobial Activities.[7] Arzneimittelforschung, 56(07).

  • Beyzaei, H., et al. (2015). Novel one-pot process for the synthesis of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates.[8] Journal of the Serbian Chemical Society.

Application Note: 6-Methylimidazo[2,1-b]thiazole Scaffolds in Tuberculosis Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[2,1-b]thiazole fused ring system represents a "privileged scaffold" in medicinal chemistry, historically significant for the anthelmintic drug Levamisole. In the context of Mycobacterium tuberculosis (Mtb) research, this scaffold—particularly 6-substituted derivatives (including 6-methyl and 6-aryl analogs)—has re-emerged as a potent inhibitor of mycobacterial bioenergetics.

Recent studies identify this class as inhibitors of QcrB (the cytochrome b subunit of the bcc1 complex), a critical node in the Mtb electron transport chain.[1] This application note details the chemical utility, mechanism of action (MOA), and validated experimental protocols for leveraging 6-methylimidazo[2,1-b]thiazole and its derivatives in modern anti-TB drug discovery.

Chemical Basis & Strategic Value

The Scaffold Architecture

The 6-methylimidazo[2,1-b]thiazole core serves as a versatile template for Structure-Activity Relationship (SAR) studies.[2] The bridgehead nitrogen and the rigidity of the fused system provide metabolic stability, while the C-5 and C-6 positions allow for the introduction of pharmacophores essential for binding to the QcrB lipophilic pocket.

Key Structural Properties:

  • Lipophilicity (LogP): Tunable via C-6 substitution. High lipophilicity is often required to access the membrane-bound QcrB target.

  • Metabolic Stability: The fully aromatic system is more stable than its tetrahydro-precursors (e.g., Levamisole).

  • Synthetic Accessibility: Readily synthesized via the Hantzsch condensation.

Synthetic Workflow

The synthesis of 6-methylimidazo[2,1-b]thiazole is the foundational step for creating libraries of 5-carboxamide derivatives (ITAs), which are among the most potent anti-TB agents in this class.

SynthesisWorkflow Start1 2-Aminothiazole Inter Intermediate Salt Start1->Inter Reflux (EtOH) Start2 Chloroacetone (or α-bromo ketones) Start2->Inter Core 6-Methylimidazo[2,1-b]thiazole (Core Scaffold) Inter->Core Cyclization (-H2O, -HCl) Deriv C-5 Functionalization (Formylation/Amidation) Core->Deriv Vilsmeier-Haack Hit Potent Anti-TB Lead (ITA) Deriv->Hit SAR Optimization

Figure 1: Synthetic trajectory from raw materials to active anti-TB leads using the Hantzsch thiazole synthesis.

Mechanism of Action: Bioenergetic Collapse

Unlike Isoniazid (cell wall) or Rifampicin (transcription), imidazo[2,1-b]thiazoles target the oxidative phosphorylation pathway. Specifically, they inhibit the QcrB subunit of the cytochrome bcc1:aa3 supercomplex.[1]

Why this matters:

  • Non-Replicating Persistence: The respiratory chain is essential even for dormant bacteria.

  • Cross-Resistance: Because the target is novel compared to first-line drugs, these compounds often retain activity against MDR-TB and XDR-TB strains.

MOA_Pathway NADH NADH / Succinate QH2 Menaquinol (QH2) NADH->QH2 Electron Input Q Menaquinone (Q) QcrB Cytochrome bcc1 (Target: QcrB) QH2->QcrB e- Transfer CytC Cytochrome c QcrB->CytC Aa3 Cytochrome aa3 Oxidase CytC->Aa3 ATP ATP Synthase (ATP Production) Aa3->ATP Proton Motive Force Inhibitor 6-Methylimidazo[2,1-b]thiazole Derivative Inhibitor->QcrB BLOCKS

Figure 2: Disruption of the Electron Transport Chain (ETC) by imidazo[2,1-b]thiazoles at the QcrB junction.

Experimental Protocols

Protocol A: Phenotypic Screening (REMA)

The Gold Standard for determining Minimum Inhibitory Concentration (MIC).

Objective: Quantify the anti-mycobacterial potency of synthesized derivatives against M. tuberculosis H37Rv.

Materials:

  • M. tuberculosis H37Rv (ATCC 27294).

  • Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80 .

  • Resazurin sodium salt powder.

  • 96-well black-walled microplates.

Workflow:

  • Preparation: Dissolve test compounds (imidazo derivatives) in DMSO. Prepare serial 2-fold dilutions in 96-well plates (Final volume 100 µL).

    • Control 1: Rifampicin (Positive Control).

    • Control 2: DMSO only (Vehicle Control).

  • Inoculation: Dilute log-phase H37Rv culture (OD600 ~ 0.6-0.8) to a theoretical OD of 0.001. Add 100 µL to each well.

  • Incubation: Seal plates and incubate at 37°C for 7 days.

  • Development: Add 30 µL of freshly prepared 0.02% Resazurin solution (1:1 mix of Resazurin and 10% Tween 80).

  • Readout: Incubate for 24 hours.

    • Pink: Viable bacteria (Resorufin formed).

    • Blue: Dead bacteria (Resazurin remains).

    • Measurement: Fluorescence (Ex 530 nm / Em 590 nm).

Expert Insight:

"Always include a 'Sterility Control' well containing only media. Imidazo[2,1-b]thiazoles are highly lipophilic; ensure the final DMSO concentration does not exceed 1% to prevent compound precipitation which can cause false negatives."

Protocol B: Target Validation (QcrB Bioenergetics)

Confirming the mechanism of action via ATP depletion.

Objective: Distinguish between general toxicity and specific respiratory chain inhibition.

Workflow:

  • Culture: Grow H37Rv in 7H9 media (carbon-source restricted: use galactose/pyruvate to force respiration).

  • Treatment: Expose bacteria to the 6-methylimidazo[2,1-b]thiazole derivative at 5x MIC for 4, 8, and 24 hours.

  • Lysis: Heat-inactivate samples at 80°C for 20 mins to release intracellular ATP.

  • Assay: Use a commercial BacTiter-Glo™ (Luciferase-based) assay.

  • Analysis: Compare luminescence against a standard curve.

    • Result: Rapid ATP depletion (<4 hours) without immediate cell lysis suggests ETC inhibition.

Data Analysis & SAR Trends

The following table summarizes the Structure-Activity Relationship (SAR) trends observed when modifying the 6-methylimidazo[2,1-b]thiazole core.

PositionModificationEffect on Anti-TB ActivityMechanistic Note
C-6 Methyl (-CH3)Moderate/LowActs as a minimal lipophilic anchor.
C-6 Phenyl / 4-Br-PhenylHigh Enhanced binding to the hydrophobic QcrB pocket.
C-5 HydrogenLowCore scaffold alone is often inactive.
C-5 Carboxamide (ITA)Very High Critical H-bond interactions within the active site.
C-2 Methyl / ChloroVariableModulates solubility and metabolic stability.

Troubleshooting & Safety

  • Solubility: 6-substituted imidazo[2,1-b]thiazoles are often poorly soluble in aqueous media.

    • Fix: Use Tyloxapol instead of Tween 80 if precipitation occurs during MIC assays, as Tween can sometimes hydrolyze or interact with specific scaffolds.

  • Biosafety: M. tuberculosis is a BSL-3 pathogen. All phenotypic assays (Protocol A) must be conducted in a certified BSL-3 facility.

  • False Positives: Ensure compounds are not general membrane disruptors. Run a cytotoxicity assay (e.g., on Vero cells) in parallel. A Selectivity Index (SI = CC50/MIC) > 10 is required for a viable lead.

References

  • Moraski, G. C., et al. (2020). "Intracellular and in vivo evaluation of imidazo[2,1-b]thiazole-5-carboxamide anti-tuberculosis compounds."[3] PLOS ONE. [Link][3]

  • Chitti, S., et al. (2022). "Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents."[4] RSC Advances. [Link]

  • Abrahams, K. A., et al. (2012). "Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB."[5] PLOS ONE. (Mechanistic parallel). [Link]

  • Krishna, V. S., et al. (2019). "Prediction of QcrB Inhibition as a Measure of Antitubercular Activity with Machine Learning Protocols." ACS Omega. [Link]

Sources

Application Note: Evaluation of 6-Methylimidazo[2,1-b]thiazole Scaffolds as Selective COX-2 Inhibitors

[1]

Introduction & Therapeutic Rationale

The imidazo[2,1-b]thiazole fused ring system is a "privileged scaffold" in medicinal chemistry, serving as the core for various bioactive agents, including the immunomodulator Levamisole. While early research focused on its anthelmintic and antimicrobial properties, recent medicinal chemistry campaigns have identified 5,6-disubstituted imidazo[2,1-b]thiazoles as potent, selective COX-2 inhibitors .

The COX-2 Selectivity Challenge

Traditional NSAIDs (Non-Steroidal Anti-Inflammatory Drugs) inhibit both COX-1 (constitutive, cytoprotective) and COX-2 (inducible, proinflammatory). Non-selective inhibition leads to gastrointestinal toxicity due to COX-1 blockade. The goal of using 6-Methylimidazo[2,1-b]thiazole derivatives is to exploit the subtle structural differences in the COX-2 active site—specifically the presence of a side pocket accessible only in COX-2 due to the Valine-523 residue (which is a bulky Isoleucine-523 in COX-1).

Structural Basis of Inhibition

While 6-methylimidazo[2,1-b]thiazole (CAS 3835-41-4) is a commercially available building block, established SAR data suggests that the unsubstituted 6-methyl core is insufficient for high-affinity COX-2 binding .

  • The Pharmacophore: Potent inhibition typically requires a bulky lipophilic group (often a phenyl ring) at position 6 or 5, functionalized with a hydrogen-bond acceptor like a methylsulfonyl (-SO₂Me) or sulfonamide (-SO₂NH₂) group.

  • Role of the 6-Methyl Group: In the absence of a bulky aryl group, the 6-methyl substituent may serve as a lipophilic anchor, but derivatization at C-5 (e.g., with carbohydrazides or aryl rings) is often necessary to achieve nanomolar IC50 values.

Mechanism of Action (Molecular Docking Context)

To validate this molecule as a COX-2 inhibitor, one must understand the binding mode. The imidazo[2,1-b]thiazole core mimics the central ring of coxibs (e.g., Celecoxib).

COX_PathwayAAArachidonic AcidCOX1COX-1 Enzyme(Constitutive)AA->COX1COX2COX-2 Enzyme(Inducible)AA->COX2PGG2PGG2COX1->PGG2COX2->PGG2Inhibitor6-Methylimidazo[2,1-b]thiazoleDerivativeInhibitor->COX1Weak/No Binding(Steric Clash Ile523)Inhibitor->COX2Selective Blockade(Val523 Pocket)PGH2PGH2PGG2->PGH2PGE2Prostaglandin E2(Inflammation/Pain)PGH2->PGE2TxA2Thromboxane A2(Platelets)PGH2->TxA2

Caption: The selective inhibition mechanism. The 6-methylimidazo[2,1-b]thiazole derivative targets the COX-2 induced pathway while sparing COX-1 mediated homeostasis.

Experimental Protocols

Protocol A: Chemical Handling & Preparation

Objective: Prepare stable stock solutions for biological assays.

  • Compound: 6-Methylimidazo[2,1-b]thiazole (or derivative).[1][2][3][4][5][[“]]

  • Solubility: The core scaffold is moderately lipophilic.

    • Solvent: DMSO (Dimethyl sulfoxide) is the preferred vehicle.

    • Concentration: Prepare a 10 mM or 50 mM master stock.

  • Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: In Vitro COX-1/COX-2 Inhibition Screening

Objective: Determine the IC50 values for COX-1 and COX-2 to calculate the Selectivity Index (SI). Method: Colorimetric COX (Ovine/Human) Inhibitor Screening Assay (Peroxidase activity of heme).

Reagents:

  • Purified COX-1 (Ovine) and COX-2 (Human recombinant).

  • Arachidonic Acid (Substrate).[7]

  • Colorimetric substrate (e.g., TMPD or ABTS).

  • Heme (Cofactor).

Workflow:

  • Preparation: Dilute the 10 mM DMSO stock of the test compound serially (0.01 µM to 100 µM) in Assay Buffer (Tris-HCl, pH 8.0).

  • Incubation:

    • Add 10 µL of Enzyme (COX-1 or COX-2) to reaction wells.

    • Add 10 µL of Heme.

    • Add 10 µL of Test Compound (various concentrations).

    • Control: Use Celecoxib (positive control) and DMSO only (vehicle control).

    • Incubate for 10 minutes at 25°C to allow inhibitor binding.

  • Reaction Initiation:

    • Add 10 µL of Colorimetric Substrate (TMPD).

    • Add 10 µL of Arachidonic Acid to initiate the reaction.

  • Measurement:

    • Shake plate for 30 seconds.

    • Incubate for 2-5 minutes.

    • Measure Absorbance at 590 nm using a microplate reader.

Data Analysis:

  • Calculate % Inhibition:

    
    
    
  • Selectivity Index (SI):

    
    
    
  • Target: An SI > 50 indicates good selectivity.

Protocol C: Cellular Anti-Inflammatory Assay (RAW 264.7)

Objective: Confirm that the compound can penetrate cell membranes and inhibit PGE2 production in a physiological context.

Cell Line: RAW 264.7 (Murine Macrophages). Inducer: Lipopolysaccharide (LPS).

Step-by-Step:

  • Seeding: Plate RAW 264.7 cells in 96-well plates (

    
     cells/well) in DMEM + 10% FBS. Incubate for 24h.
    
  • Pre-treatment: Replace media with serum-free DMEM containing the Test Compound (0.1, 1, 10, 50 µM). Incubate for 1 hour.

  • Induction: Add LPS (final concentration 1 µg/mL) to stimulate COX-2 expression. Incubate for 18-24 hours.

  • Harvest: Collect cell culture supernatant.

  • Quantification: Measure PGE2 levels using a competitive PGE2 ELISA Kit.

  • Viability Check: Perform an MTT or CCK-8 assay on the remaining cells to ensure reduced PGE2 is due to enzyme inhibition, not cell death (cytotoxicity).

Workflow Visualization

Workflowcluster_ScreeningPhase 1: Biochemical Screeningcluster_CellularPhase 2: Cellular ValidationStartStart: 6-Methylimidazo[2,1-b]thiazoleScaffold/DerivativeStep1Enzyme Assay (COX-1 vs COX-2)(Protocol B)Start->Step1Decision1SI > 10?Step1->Decision1Step2RAW 264.7 + LPS Assay(Protocol C)Decision1->Step2YesRefineSAR Optimization:Add 5-Aryl / 6-SO2Me groupsDecision1->RefineNoStep3MTT Cytotoxicity AssayStep2->Step3Decision2Inhibits PGE2 w/o Toxicity?Step3->Decision2EndLead Candidate IdentifiedDecision2->EndYesDecision2->RefineNoRefine->Step1

Caption: Experimental workflow for validating 6-methylimidazo[2,1-b]thiazole derivatives.

Summary of Expected Results

If your specific 6-methylimidazo[2,1-b]thiazole derivative is a viable candidate, your data should resemble the following profile:

ParameterIdeal Candidate ProfileInterpretation
COX-2 IC50 < 1.0 µMPotent inhibition of the inducible enzyme.[8][4][9]
COX-1 IC50 > 50 µMMinimal interference with homeostatic prostaglandins.
Selectivity Index > 50Low risk of gastric side effects.[10]
Cellular PGE2 Dose-dependent reductionCompound enters cell and engages target.
Cell Viability > 90% at effective doseAnti-inflammatory effect is not due to cell death.

Troubleshooting Note: If the simple 6-methyl derivative shows weak activity (IC50 > 10 µM), consider synthesizing the 6-(4-methylsulfonylphenyl) analog, as the sulfonyl group is critical for hydrogen bonding in the COX-2 hydrophilic side pocket.

References

  • Zarghi, A., et al. (2018).[7] "Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors." Iranian Journal of Pharmaceutical Research, 17(4), 1288–1296.

  • Therien, M., et al. (1997).[11] "Synthesis and biological evaluation of 5,6-diarylimidazo[2.1-b]thiazole as selective COX-2 inhibitors." Bioorganic & Medicinal Chemistry Letters, 7(1), 47-52.[11]

  • Kiani, A., et al. (2018).[7] "Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation." Iranian Journal of Pharmaceutical Research, 17(Special Issue), 78-86.[7]

  • ChemicalBook. (n.d.). "6-Methylimidazo[2,1-b]thiazole Product Properties."

Synthesis of imidazo[2,1-b]thiazole-benzimidazole conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Imidazo[2,1-b]thiazole-Benzimidazole Conjugates

Executive Summary

This Application Note details the strategic synthesis of imidazo[2,1-b]thiazole-benzimidazole conjugates , a class of pharmacophores exhibiting potent anticancer (tubulin polymerization inhibition), antiviral, and antimicrobial properties.[1]

The synthesis exploits the principle of molecular hybridization , fusing the fused bicyclic imidazo[2,1-b]thiazole core (known for DNA intercalation and enzyme inhibition) with the benzimidazole moiety (a privileged scaffold in drug discovery).[1] This guide prioritizes a convergent synthetic route via a Vilsmeier-Haack formylated intermediate, ensuring high regioselectivity and structural diversity.[1]

Retrosynthetic Analysis & Workflow

The most robust route to these conjugates involves a disconnection at the benzimidazole C2-position. This implies a convergent synthesis where the imidazo[2,1-b]thiazole core is first constructed and functionalized with an electrophilic aldehyde, which then undergoes oxidative cyclocondensation with an o-phenylenediamine derivative.[1]

Retrosynthesis Target Target: Imidazo-Benzimidazole Conjugate Inter1 Intermediate A: Imidazo[2,1-b]thiazole-5-carbaldehyde Target->Inter1 Oxidative Cyclization (Disconnection) Inter2 Intermediate B: o-Phenylenediamine (OPD) Target->Inter2 Start1 Start 1: 2-Aminothiazole Inter1->Start1 Vilsmeier-Haack Formylation Start2 Start 2: Alpha-Haloketone Inter1->Start2 Hantzsch Condensation

Figure 1: Retrosynthetic logic flow for the convergent assembly of the hybrid scaffold.

Detailed Experimental Protocols

Phase 1: Construction of the Imidazo[2,1-b]thiazole Core

Mechanism: Hantzsch Condensation. Objective: To fuse the imidazole ring onto the thiazole backbone.

Materials:

  • 2-Aminothiazole (1.0 equiv)[1]

  • Substituted Phenacyl Bromide (

    
    -bromoacetophenone) (1.0 equiv)[1]
    
  • Ethanol (anhydrous)[1]

  • Sodium Bicarbonate (

    
    )[1]
    

Protocol:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of 2-aminothiazole in 30 mL of anhydrous ethanol.

  • Addition: Add 10 mmol of the appropriate phenacyl bromide portion-wise. Caution: Phenacyl bromides are lachrymators; work in a fume hood.

  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:EtOAc 7:3).
    
  • Precipitation: Cool the mixture to room temperature. A hydrobromide salt precipitate often forms.[1]

  • Neutralization: Pour the reaction mixture into ice-cold water (100 mL) and neutralize with saturated

    
     solution until pH 
    
    
    
    8. The free base will precipitate as a solid.
  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to yield the 6-aryl-imidazo[2,1-b]thiazole .

Critical Insight: The regioselectivity is driven by the nucleophilicity of the endocyclic nitrogen of the 2-aminothiazole, attacking the


-carbon of the haloketone first.
Phase 2: Functionalization via Vilsmeier-Haack Formylation

Mechanism: Electrophilic Aromatic Substitution. Objective: To introduce a reactive aldehyde (-CHO) handle at the C-5 position.

Materials:

  • 6-Aryl-imidazo[2,1-b]thiazole (from Phase 1)[1]

  • Phosphorus Oxychloride (

    
    )[1][2]
    
  • Dimethylformamide (DMF)[1][2]

  • Sodium Acetate (

    
    )[1]
    

Protocol:

  • Reagent Preparation: In a dried flask under argon, cool 5 mL of DMF to

    
     in an ice bath. Dropwise add 3 mL of 
    
    
    
    with stirring. Safety: Exothermic reaction.[1] Stir for 30 mins to generate the Vilsmeier reagent (chloroiminium salt).[1]
  • Addition: Dissolve 5 mmol of the Phase 1 product in minimal DMF and add it dropwise to the Vilsmeier reagent, maintaining the temperature below

    
    .
    
  • Heating: Allow the mixture to warm to room temperature, then heat to

    
     for 3–5 hours.
    
  • Hydrolysis: Pour the reaction mixture onto crushed ice (100 g). Stir vigorously.

  • Basification: Adjust pH to neutral using solid sodium acetate or carbonate. The formylated product (aldehyde) will precipitate.[1]

  • Isolation: Filter and recrystallize from ethanol/DMF.

Validation Check:

  • IR Spectroscopy: Look for a sharp, intense carbonyl stretch (

    
    ) around 
    
    
    
    .[1]
  • 1H NMR: A distinct singlet signal for the aldehyde proton (

    
    ) typically appears between 
    
    
    
    9.5 and 10.0 ppm.[1]
Phase 3: Conjugation (Benzimidazole Formation)

Mechanism: Schiff Base Formation followed by Oxidative Cyclization.[1] Objective: To couple the two pharmacophores.

Materials:

  • Imidazo[2,1-b]thiazole-5-carbaldehyde (Phase 2 product)[1]

  • o-Phenylenediamine (substituted or unsubstituted)[1]

  • Catalyst: Sodium Metabisulfite (

    
    ) or 
    
    
    
    (Iodine)[1]
  • Solvent: DMF or Ethanol[1]

Protocol:

  • Mixing: Dissolve 1 mmol of the aldehyde and 1.1 mmol of o-phenylenediamine in 10 mL of ethanol (or DMF if solubility is poor).

  • Catalyst Addition: Add 0.5 mmol of Sodium Metabisulfite (

    
    ) dissolved in minimal water.
    
    • Note:

      
       acts as an oxidant to facilitate the cyclization of the intermediate Schiff base (imine) into the imidazole ring.[1]
      
  • Reflux: Reflux the mixture for 6–8 hours.

  • Work-up: Pour the mixture into crushed ice. A precipitate should form.[1][3][4]

  • Purification: Filter the crude solid. Purification is best achieved via column chromatography (Silica gel, 60–120 mesh) using a gradient of Chloroform:Methanol (starting 98:2).[1]

ReactionMechanism Aldehyde Aldehyde (Electrophile) Imine Schiff Base Intermediate Aldehyde->Imine -H2O Diamine o-Phenylenediamine (Nucleophile) Diamine->Imine Cyclized Dihydro- benzimidazole Imine->Cyclized Intramolecular Attack Final Final Conjugate (Aromatized) Cyclized->Final Oxidation (Na2S2O5)

Figure 2: Mechanism of the oxidative cyclization step.[1]

Data Presentation & Troubleshooting

Optimization Table: Solvent & Catalyst Effects

Based on standard optimization studies for benzimidazole synthesis.

EntrySolventCatalystTemp (

)
Time (h)Yield (%)Comments
1EthanolNoneReflux1245Incomplete cyclization
2EthanolAcetic Acid (cat.)Reflux865Moderate yield
3DMF

100488 Optimal Condition
4DMSO

110282Fast, but difficult work-up
Troubleshooting Guide
  • Problem: Low solubility of the aldehyde intermediate.

    • Solution: Switch solvent from Ethanol to DMF or DMSO for the final step.

  • Problem: Formation of "bis" products (if using excess diamine).

    • Solution: Strictly control stoichiometry (1:1.1 ratio).

  • Problem: Sticky/Oily product.

    • Solution: Triturate the crude oil with cold diethyl ether or hexane to induce crystallization before column chromatography.

References

  • Kamal, A. , et al. (2018).[1][5] "Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents." European Journal of Medicinal Chemistry. [1]

  • Vilsmeier, A. , & Haack, A. (1927).[1] "Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide." Berichte der deutschen chemischen Gesellschaft. (Foundational Vilsmeier-Haack protocol).[2]

  • Nawrot-Modranka, J. , et al. (2006).[1] "In vivo antitumor activity of imidazo[2,1-b]thiazoles." European Journal of Medicinal Chemistry.

  • Diao, P. , et al. (2009).[1] "Practical synthesis of 2-substituted benzimidazoles." Arkivoc. (Protocol for oxidative cyclization).[1][6][7][8] [1]

Disclaimer: All chemical protocols described involve hazardous reagents (


, Bromoketones).[1] Standard PPE and fume hood usage are mandatory.

Sources

Troubleshooting & Optimization

Challenges in the purification of 6-Methylimidazo[2,1-b]thiazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Challenges in the purification of 6-Methylimidazo[2,1-b]thiazole derivatives Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Medicinal Chemists, Process Chemists[1]

Welcome to the Advanced Separation Support Hub. This guide addresses the specific isolation challenges associated with the imidazo[2,1-b]thiazole scaffold. As a fused bicyclic heterocycle containing a bridgehead nitrogen, this moiety presents a unique set of physicochemical behaviors—specifically basicity and planarity—that often lead to chromatographic tailing, poor solubility, and co-elution of regioisomers.[1]

The following protocols are designed to be modular. Navigate to the section matching your current observation.

Quick Diagnostic: What are you seeing?
ObservationProbable CauseRecommended Module
Broad, streaking bands on TLC/ColumnBasic nitrogen interacting with acidic silanols[Module 1]
Product precipitates on the column headSolubility mismatch in non-polar eluent[Module 2]
Oily/Sticky solid that won't crystallizeTrapped solvent or low melting point free-base[Module 3]
Double spots with similar RfRegioisomers or H-bonded aggregates[Module 4]
Module 1: Chromatographic Tailing & Resolution

Issue: The 6-methylimidazo[2,1-b]thiazole core possesses a basic nitrogen (N-4).[1] On standard silica gel (pH ~5-6), this nitrogen protonates via interaction with surface silanol groups (


), resulting in "cation-exchange" retention mechanisms that cause severe peak tailing.[1]
Q: My compound streaks from the baseline to the solvent front. How do I fix this?

A: You must suppress the ionization of the surface silanols or the analyte.[1]

Protocol A: The "Amine Modifier" Method (Standard) Add a competing base to your mobile phase.[1][2] Triethylamine (TEA) is the standard choice because it effectively blocks silanol sites.[1]

  • Pre-treatment: Flush your silica column with 3 column volumes (CV) of Hexane/EtOAc + 1% TEA before loading your sample.[1]

  • Elution: Run your gradient using solvents containing 0.5% to 1% TEA .

    • Note: TEA has a high boiling point. If your product is volatile or sensitive, use Ammonium Hydroxide (

      
      )  (1% in the MeOH component of a DCM/MeOH system).[1]
      

Protocol B: Switch Stationary Phase If the compound decomposes with TEA, switch to Basic Alumina or Neutral Alumina .[1] These phases lack the acidic protons of silica gel, often yielding sharp bands for imidazo-thiazoles without additives.

Visualizing the Mechanism

SilanolInteraction cluster_0 Standard Silica (Problem) cluster_1 TEA Modified (Solution) Silica Acidic Silanol (Si-OH) Interaction H-Bond / Ionic Drag (Tailing) Silica->Interaction Analyte Imidazo-thiazole (Basic N) Analyte->Interaction FreeAnalyte Free Analyte (Sharp Peak) Analyte->FreeAnalyte No Drag TEA Triethylamine (TEA) BlockedSilica TEA-Silanol Complex TEA->BlockedSilica Preferential Binding

Figure 1: Mechanism of silanol suppression using Triethylamine (TEA).[1]

Module 2: Solubility & Loading Strategies

Issue: 6-Methylimidazo[2,1-b]thiazole derivatives are often planar and stack well, leading to poor solubility in the non-polar solvents (Hexane/Heptane) required for starting a gradient.[1]

Q: My sample precipitates immediately upon injection, clogging the column. What should I do?

A: Do not attempt liquid injection with strong solvents (like pure DCM or DMSO), as this causes "band broadening" or precipitation when the strong solvent mixes with the weak mobile phase.[1] Use Solid Loading .

Protocol: Dry Loading on Celite 545

  • Dissolve your crude mixture in the minimum amount of a "good" solvent (DCM, Acetone, or MeOH).[1]

  • Add Celite 545 (diatomaceous earth) to the flask. Ratio: 1g Celite per 1g crude mass.[1]

  • Evaporate the solvent completely on a rotovap until you have a free-flowing powder.

  • Pour this powder on top of your pre-packed column (or into a solid load cartridge).

  • Elute normally. This eliminates solubility issues at the injection point.

Module 3: The "Oily Product" & Salt Formation[1]

Issue: Many 6-methylimidazo[2,1-b]thiazoles are low-melting solids or oils in their free-base form, making recrystallization impossible.

Q: I cannot get the product to crystallize; it remains a sticky oil. Is it impure?

A: Not necessarily. The free base might be an oil. The most robust purification method for this scaffold is Salt Formation .

Protocol: Hydrobromide/Hydrochloride Salt Precipitation Converting the base to a salt often yields a crystalline solid that rejects impurities.[1]

  • Dissolution: Dissolve the oily crude in a small volume of Ethanol or Acetone .

  • Acidification: Dropwise add 48% HBr (aq) or 4M HCl (in Dioxane) until pH ~3.

  • Precipitation:

    • Option A: Cool to 0°C.[1]

    • Option B: Add diethyl ether or hexane as an anti-solvent until cloudy.

  • Filtration: Collect the salt.

  • Recovery (Optional): If you need the free base for the next step, suspend the salt in water, basify with

    
    , and extract into DCM.[1]
    

Comparison of Crystallization Solvents:

Solvent SystemApplicationProsCons
Ethanol (Abs.) Recrystallization of HBr saltsHigh purity crystalsYield loss if too much solvent used
Acetone/Hexane Free base precipitationGood for removing non-polar impuritiesCan oil out if added too fast
Ethanol/Water Crude reaction workup"Green" solvent, good for bulk removal of saltsDrying time is long
Module 4: Impurity Profiling (Regioisomers)

Issue: The Hantzsch condensation (2-aminothiazole +


-haloketone) can theoretically produce regioisomers, although the 2,1-b fused system is thermodynamically favored over the 2,3-dihydro isomer.
Q: I see a small impurity spot just below my product. Is it a regioisomer?

A: It is likely the uncyclized intermediate or the starting 2-aminothiazole .

  • Check Starting Material: 2-aminothiazoles are very polar. If your impurity is lower Rf (more polar), it is likely unreacted amine.[1]

    • Fix: Wash the organic layer with 1M HCl during workup (if your product is already cyclized, it is less basic than the starting amine and may stay in the organic layer, though care is needed).[1]

  • Check H-Bonding: Sometimes the "impurity" is just the HBr salt of your product co-eluting.

    • Test: Shake a small aliquot of your crude with

      
       and run TLC again. If the spots merge, it was just the salt form.[1]
      
Workflow Decision Tree

Use this logic flow to determine your purification strategy.

PurificationFlow Start Crude Reaction Mixture StateCheck Physical State? Start->StateCheck Solid Solid Precipitate StateCheck->Solid Yes Oil Oil / Sticky Gum StateCheck->Oil No Recryst Recrystallize (EtOH or Acetone/Hex) Solid->Recryst TLC Check TLC (Use 1% TEA in eluent) Oil->TLC SepCheck Good Separation? TLC->SepCheck Column Flash Column (Silica + 1% TEA) SepCheck->Column Rf > 0.2 & Delta Rf > 0.1 SaltForm Convert to HCl/HBr Salt Then Recrystallize SepCheck->SaltForm Streaking / Poor Resolution

Figure 2: Decision matrix for isolating imidazo[2,1-b]thiazole derivatives.

References
  • Synthesis & General Properties

    • Title: Synthesis and biological evaluation of new imidazo[2,1-b]thiazole derivatives as anticancer agents.[1][3][4][5][6]

    • Source:European Journal of Medicinal Chemistry / PubMed.
    • Relevance: Establishes standard Hantzsch synthesis and ethanol recrystalliz
    • (Generic landing for verifying journal context).

  • Chromatographic Behavior of Basic Heterocycles

    • Title: Triethylamine as a Mobile Phase Additive: Wh
    • Source: Welch M
    • Relevance: Explains the mechanism of silanol suppression for basic drugs.
  • Salt Formation & Crystallization

    • Title: Microwave-assisted green synthesis of new imidazo[2,1-b]thiazole derivatives.[7]

    • Source:ResearchGate (Full Text PDF available).[1][3]

    • Relevance: Details the use of PEG and ethanol for crystallization and workup of these specific deriv
  • Regioisomerism in Hantzsch Synthesis

    • Title: The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
    • Source:Journal of the Chemical Society, Perkin Transactions 1.
    • Relevance: Discusses the formation of isomers and their separ

Sources

Strategies to reduce the toxicity of 6-Methylimidazo[2,1-b]thiazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chemistry Support Hub. Ticket ID: #IMDZ-TOX-001 Subject: Toxicity Mitigation Strategies for 6-Methylimidazo[2,1-b]thiazole Scaffolds Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Executive Summary

The 6-Methylimidazo[2,1-b]thiazole scaffold is a privileged structure in drug discovery, serving as the core for anthelmintics (e.g., Levamisole) and emerging kinase inhibitors. However, its clinical utility is often comprised by idiosyncratic toxicity , specifically agranulocytosis and hepatotoxicity.

This toxicity is primarily driven by bioactivation . The thiazole ring is electron-rich and prone to oxidative attack by Cytochrome P450s (CYPs) and Myeloperoxidase (MPO), leading to reactive electrophiles (epoxides, thioaldehydes) that form covalent adducts with cellular proteins.

This guide provides actionable strategies to "harden" this scaffold against metabolic activation without sacrificing potency.

Module 1: Structural Design & SAR Optimization

FAQ: Why is my derivative showing high clearance and time-dependent inhibition (TDI) of CYP450s?

Diagnosis: Your compound likely undergoes mechanism-based inactivation (MBI) . The sulfur atom in the thiazole ring is a "soft spot." CYPs oxidize this sulfur to a sulfoxide or sulfone, or epoxidize the C5-C6 double bond, leading to ring opening.

Troubleshooting Strategy: The most critical vector for toxicity reduction is blocking the metabolic "hotspots" on the thiazole ring, specifically the C-5 position .

Modification StrategyMechanism of ActionExpected Outcome
C-5 Blocking Introduce a substituent (Cl, F, Methyl, CF3) at the C-5 position.Sterically and electronically hinders P450 oxidation; prevents formation of the reactive 5,6-epoxide.
Electron Withdrawal Add Electron-Withdrawing Groups (EWG) like sulfonyl or carbonyl to the phenyl ring (if present) or C-5.Lowers the HOMO energy of the thiazole ring, making it less susceptible to oxidative attack by electrophilic CYP species.
Bioisosterism Replace the thiazole sulfur with oxygen (Oxazole) or Nitrogen (Imidazole).Eliminates the S-oxidation pathway entirely (though may alter binding affinity).
Scaffold Saturation Reduce to the tetrahydro form (if target allows).Caution: While this removes aromaticity, levamisole (tetrahydro) still forms reactive enals. Aromatic stabilization is generally safer if C-5 is blocked.
Visualizing the Toxicity Pathway

The following diagram illustrates how the parent scaffold is bioactivated into toxic species and where to intervene.

Bioactivation Parent 6-Methylimidazo [2,1-b]thiazole CYP CYP450 / MPO (Oxidation) Parent->CYP Metabolism Epoxide Reactive Epoxide (Unstable Intermediate) CYP->Epoxide Bioactivation RingOpen Ring Opening (Thioaldehyde/Iminium) Epoxide->RingOpen Rearrangement Adduct Protein Adduct (Haptenization) RingOpen->Adduct Covalent Binding Toxicity Immune Response (Agranulocytosis) Adduct->Toxicity Immune Trigger BlockC5 STRATEGY: Block C-5 Position BlockC5->CYP Inhibits

Figure 1: Metabolic bioactivation pathway of imidazo[2,1-b]thiazoles. Blocking C-5 prevents the cascade leading to protein adducts.

Module 2: Synthesis & Impurity Profiling

Question: I see a persistent unknown peak (M+16 or M+32) in my LC-MS after synthesis. Is this relevant to toxicity?

Answer: Yes. These are likely S-oxide or Sulfone byproducts formed during synthesis or workup if exposed to air/oxidants.

Troubleshooting Protocol:

  • Root Cause: The imidazo[2,1-b]thiazole sulfur is nucleophilic.[1] Trace metal contaminants (Cu, Fe) from coupling reactions can catalyze air oxidation.

  • Solution:

    • Metal Scavenging: Use resin-based scavengers (e.g., QuadraPure™) post-reaction to remove catalytic metals.

    • Inert Atmosphere: Perform final crystallizations under Nitrogen/Argon.

    • Storage: Store derivatives as HCl or HBr salts rather than free bases, as the protonated form is more resistant to oxidative degradation.

Module 3: In Vitro Screening Protocols

Protocol: Reactive Metabolite Trapping Assay (GSH Trapping)

Do not rely solely on standard MTT assays. You must test for reactive potential.

Objective: Detect electrophilic intermediates (epoxides/iminiums) before they reach animal studies.

Materials:

  • Human Liver Microsomes (HLM)[2]

  • NADPH regenerating system

  • Trapping Agent: Glutathione (GSH) or Potassium Cyanide (KCN)[2]

  • LC-MS/MS[2][3][4]

Step-by-Step Workflow:

  • Incubation: Mix Test Compound (10 µM) + HLM (1 mg/mL) + GSH (5 mM) in phosphate buffer (pH 7.4).

  • Activation: Initiate with NADPH. Incubate for 60 min at 37°C.

  • Termination: Quench with ice-cold Acetonitrile. Centrifuge.

  • Analysis: Inject supernatant into LC-MS/MS.

  • Detection: Scan for Neutral Loss of 129 Da (characteristic of GSH adducts) or Precursor Ion scanning for m/z 272 (GSH fragment).

Interpretation:

  • Positive Result: Identification of a GSH-adduct indicates the formation of a reactive metabolite.[2]

  • Action: If GSH adducts are >1% of parent peak area, the compound is a high toxicity risk. Return to Module 1 (Design) to block the site of adduct formation.

Decision Tree for Lead Optimization

Follow this logic flow to determine if your derivative is ready for in vivo testing.

DecisionTree Start New Derivative Synthesized Screen1 GSH Trapping Assay (Microsomes) Start->Screen1 Result1 GSH Adducts Detected? Screen1->Result1 Mod1 Modify Structure: Block C-5 or Add EWG Result1->Mod1 Yes (Reactive) Screen2 CYP Inhibition Assay (TDI Check) Result1->Screen2 No Mod1->Start Re-synthesize Result2 IC50 Shift > 3-fold? Screen2->Result2 Result2->Mod1 Yes (MBI) Screen3 Cell Viability (MTT) (HEK293 / HepG2) Result2->Screen3 No Screen3->Mod1 High Cytotoxicity Safe Proceed to In Vivo PK/Tox Screen3->Safe Low Cytotoxicity

Figure 2: Optimization workflow. Prioritizes elimination of reactive metabolites before efficacy testing.

References

  • Kalgutkar, A. S., et al. (2021).[5] "Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity." Chemical Research in Toxicology.

  • Zhu, X., et al. (2012). "Immune-mediated agranulocytosis caused by the cocaine adulterant levamisole: a case for reactive metabolite(s) involvement." Chemical Research in Toxicology.

  • Abdelhameed, A. S., et al. (2020).[6] "Characterization of Stable and Reactive Metabolites of the Anticancer Drug Ensartinib." Drug Design, Development and Therapy.[6]

  • Gomha, S. M., et al. (2020).[6] "New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential."[7][8] RSC Advances.

  • Hofmaier, T., et al. (2013). "Metabolism of levamisole and kinetics of levamisole and aminorex in urine by means of LC-QTOF-HRMS." Analytical and Bioanalytical Chemistry.

Sources

Technical Support Center: Optimizing the Pharmacokinetic Profile of 6-Methylimidazo[2,1-b]thiazole Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers engaged in the development of 6-Methylimidazo[2,1-b]thiazole analogues. This guide is designed to provide practical, in-depth solutions to common pharmacokinetic (PK) challenges encountered during the drug discovery process. Drawing from established principles of medicinal chemistry and drug metabolism, this resource offers troubleshooting guides and frequently asked questions (FAQs) in a direct, question-and-answer format to assist you in your experimental design and data interpretation.

Introduction to the 6-Methylimidazo[2,1-b]thiazole Scaffold

The imidazo[2,1-b]thiazole core is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties.[1] The 6-methyl substitution is a common starting point for many discovery programs. While this scaffold offers a synthetically tractable and biologically relevant framework, optimizing its drug-like properties, particularly its pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) profile, is often a critical hurdle. Common challenges include rapid metabolism, poor intestinal permeability, and the potential for bioactivation. This guide will address these issues head-on, providing both the "how" and the "why" behind experimental strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter when working with this chemical series.

Q1: My 6-methylimidazo[2,1-b]thiazole analogues show potent in vitro activity but are inactive in vivo. What are the most likely pharmacokinetic reasons?

A1: This is a classic and multifaceted problem in drug discovery. When potent analogues fail to show in vivo efficacy, the primary suspects are poor pharmacokinetic properties that prevent the compound from reaching its target at a sufficient concentration and for an adequate duration. The most common culprits for the imidazo[2,1-b]thiazole scaffold are:

  • Rapid Metabolic Clearance: The electron-rich nature of the imidazo[2,1-b]thiazole ring system can make it susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes in the liver.[2] This leads to a short half-life and low exposure after oral or intravenous administration.

  • Poor Oral Bioavailability: For orally administered drugs, this can be due to a combination of factors:

    • Low Aqueous Solubility: While the core itself is relatively hydrophobic, certain substitutions can lead to poor solubility in gastrointestinal fluids, limiting dissolution and subsequent absorption.

    • Poor Intestinal Permeability: The compound may not efficiently cross the intestinal epithelial barrier to enter the bloodstream.

    • Efflux Transporter Substrate: The analogue might be actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp), significantly reducing its net absorption.

    • High First-Pass Metabolism: Even if absorbed, the compound may be extensively metabolized in the gut wall or the liver before it reaches systemic circulation.

To diagnose the issue, a systematic in vitro ADME assessment is the essential next step. This should include assays for metabolic stability, cell permeability (e.g., Caco-2), and aqueous solubility.

Q2: What are the known "metabolic soft spots" on the 6-methylimidazo[2,1-b]thiazole ring system?

A2: The primary metabolic liabilities of this scaffold are typically associated with oxidative metabolism. Key areas of concern include:

  • Oxidation of the Thiazole Ring: The sulfur atom in the thiazole ring can be oxidized. More critically, the C=C bond of the thiazole ring can undergo epoxidation, which can sometimes lead to the formation of reactive metabolites. This bioactivation pathway is a significant concern for thiazole-containing compounds as it can lead to idiosyncratic toxicity.

  • Oxidation of the Imidazole Ring: The imidazole portion of the fused ring system is also susceptible to oxidation.

  • Oxidation of the 6-Methyl Group: The methyl group at the 6-position is a potential site for hydroxylation by CYP enzymes to form the corresponding alcohol, which can be further oxidized to an aldehyde and a carboxylic acid.

  • Metabolism of Substituents: Any substituents attached to the core ring system, particularly electron-rich aromatic rings or alkyl groups, are also potential sites of metabolism.

Identifying the primary site of metabolism through metabolite identification studies is crucial for guiding medicinal chemistry efforts to improve stability.

Q3: How does lipophilicity (LogP/LogD) impact the pharmacokinetic profile of my analogues?

A3: Lipophilicity is a double-edged sword in drug design and has a profound impact on nearly all ADME properties:

  • Absorption: A certain degree of lipophilicity is required for passive diffusion across the intestinal membrane. However, very high lipophilicity (e.g., LogP > 5) can lead to poor aqueous solubility and increased partitioning into the membrane, which can hinder absorption.

  • Metabolism: Increased lipophilicity often correlates with increased metabolic clearance. This is because lipophilic compounds have a higher affinity for the active sites of many CYP enzymes.

  • Distribution: Highly lipophilic compounds tend to have a larger volume of distribution (Vd) as they readily partition into tissues. This can be beneficial for targeting tissues but may result in lower plasma concentrations.

  • Plasma Protein Binding: Increased lipophilicity is strongly correlated with higher plasma protein binding. While a high degree of binding can create a circulating reservoir of the drug, only the unbound fraction is free to interact with the target and be cleared. Excessively high protein binding (>99.5%) can limit efficacy.

  • Toxicity: High lipophilicity can increase the risk of off-target effects and various toxicities.

Therefore, it is critical to carefully balance lipophilicity. Often, the goal is to achieve the desired potency with the lowest possible lipophilicity.

Part 2: Troubleshooting Guides

This section provides detailed, problem-oriented guides for specific experimental challenges.

Troubleshooting Guide 1: High Intrinsic Clearance in Human Liver Microsomes (HLM)

Problem: "My 6-methylimidazo[2,1-b]thiazole analogue (Compound X) shows a high intrinsic clearance (Clint > 200 µL/min/mg protein) in the HLM stability assay, suggesting rapid hepatic metabolism."

Q&A and Recommended Actions:

Q: What is the first step to understand this result? A: The first step is to confirm the result and ensure the assay was performed correctly. Review the data for the positive control compounds (e.g., testosterone, verapamil) to ensure they fall within the expected range. If the controls are valid, the high clearance of your compound is likely real. The next crucial step is to determine the site(s) of metabolism.

Q: How can I identify the metabolic "hot spots" on my molecule? A: A metabolite identification (MetID) study is essential. This involves incubating your compound with HLMs (or hepatocytes for a more complete picture) and analyzing the resulting mixture by high-resolution mass spectrometry (LC-MS/MS). By comparing the mass spectra of the parent compound and its metabolites, you can identify the mass shifts corresponding to specific metabolic transformations (e.g., +16 Da for hydroxylation, +32 Da for dihydroxylation).

Illustrative Data for Compound X Series:

CompoundR-GroupLogPHLM Clint (µL/min/mg)Primary Metabolic Pathway
X-1 (Parent) -H2.5250Hydroxylation on thiazole ring
X-2 -CF33.1120Slower thiazole hydroxylation
X-3 -OCH32.3>300O-dealkylation
X-4 -F (on thiazole)2.655Blocked thiazole hydroxylation

Q: Based on the MetID, what are the best medicinal chemistry strategies to improve the metabolic stability? A: The strategies will depend on the identified metabolic pathway. Here are some common approaches:

  • Blocking the Site of Metabolism:

    • If oxidation occurs on an aromatic ring (either the core or a substituent): Introduce an electron-withdrawing group, such as a fluorine or trifluoromethyl group, near the site of oxidation. This deactivates the ring towards electrophilic attack by CYP enzymes. For example, moving from X-1 to X-4, where a fluorine atom is placed on the thiazole ring, significantly reduces clearance.

    • If oxidation occurs on an alkyl group (like the 6-methyl): Replace the hydrogen atoms with deuterium (the kinetic isotope effect can slow C-H bond cleavage) or with fluorine atoms. Alternatively, replace the methyl group with a cyclopropyl group to alter the geometry of binding in the CYP active site.

  • Modifying Steric or Electronic Properties:

    • Introduce a bulky group near the metabolic hot spot to sterically hinder the approach of the CYP enzyme.

    • Replace a metabolically labile group with a bioisostere that is more resistant to metabolism. For example, if an ether (like in X-3) is rapidly cleaved, consider replacing it with a more stable linkage.

  • Reducing Lipophilicity:

    • As a general strategy, reducing the overall lipophilicity of the molecule can decrease its affinity for CYP enzymes and thus reduce metabolic clearance. This can be achieved by introducing polar functional groups.

Workflow for Addressing High Metabolic Clearance

G start High Clint in HLM Assay metid Metabolite ID Study (LC-MS/MS) start->metid analyze Identify Metabolic 'Hot Spots' metid->analyze strategy Design Medicinal Chemistry Strategy analyze->strategy block Block Site of Metabolism (e.g., Fluorination) strategy->block Specific Site Identified modify Modify Sterics/Electronics (e.g., Bulky Group) strategy->modify Steric Hindrance Possible reduce_lipo Reduce Lipophilicity (e.g., Add Polar Group) strategy->reduce_lipo High LogP synthesis Synthesize New Analogues block->synthesis modify->synthesis reduce_lipo->synthesis reassay Re-assay in HLM synthesis->reassay reassay->strategy Clint Still High end Improved Metabolic Stability reassay->end Clint < 50 µL/min/mg

Caption: Workflow for identifying and mitigating high metabolic clearance.

Troubleshooting Guide 2: Poor Permeability in Caco-2 Assay

Problem: "My analogue shows low apparent permeability (Papp A-B < 1 x 10⁻⁶ cm/s) and a high efflux ratio (>3) in the bidirectional Caco-2 assay."

Q&A and Recommended Actions:

Q: What does this combination of results indicate? A: This profile strongly suggests that your compound is a substrate for an active efflux transporter, most likely P-glycoprotein (P-gp), which is highly expressed in Caco-2 cells and the human intestine. The low permeability in the absorptive (apical-to-basolateral, A-B) direction combined with high permeability in the secretory (basolateral-to-apical, B-A) direction is the classic signature of active efflux. This is a major liability for oral drug candidates, as it can severely limit absorption.

Q: How can I confirm that my compound is a P-gp substrate? A: The most direct way is to repeat the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil or ketoconazole. If your compound is a P-gp substrate, the addition of the inhibitor will block the efflux pump. You should observe two key changes:

  • The Papp (A-B) value will increase.

  • The efflux ratio will decrease significantly, ideally to a value close to 1.

Illustrative Caco-2 Data for Compound Y Series:

CompoundPapp (A-B) (x 10⁻⁶ cm/s)Efflux RatioEfflux Ratio (+ Verapamil)Interpretation
Y-1 (Parent) 0.85.21.1P-gp Substrate
Y-2 0.58.91.5Strong P-gp Substrate
Y-3 3.51.31.2Not a P-gp Substrate

Q: What structural modifications can reduce or eliminate P-gp efflux? A: Circumventing P-gp efflux is a significant medicinal chemistry challenge. There is no single "magic bullet," but several strategies have proven effective:

  • Reduce Hydrogen Bond Donors: P-gp substrates often have multiple hydrogen bond donors (N-H, O-H groups). Reducing the number of these groups can decrease recognition by the transporter.

  • Increase Intramolecular Hydrogen Bonding: Designing the molecule so that hydrogen bond donors and acceptors can form an internal hydrogen bond can "mask" these polar interactions from the transporter. This often has the added benefit of increasing passive permeability.

  • Modulate pKa: For basic compounds, ensuring the pKa is not excessively high can reduce the positive charge at intestinal pH (around 6.5-7.4), which can sometimes reduce efflux.

  • Add a Carboxylic Acid: In some cases, adding an acidic group can disrupt the interactions with the P-gp binding site. However, this will also increase polarity and may reduce passive permeability.

  • Explore "Chameleonic" Properties: Design molecules that can adopt a more compact, less polar conformation to cross the cell membrane but then open up to a more polar conformation inside the cell.

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

This protocol provides a general framework. Specific details may vary based on the laboratory.

  • Cell Culture:

    • Culture Caco-2 cells (passage 40-60) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.

    • Seed cells onto 12- or 24-well Transwell inserts (0.4 µm pore size) at a density of ~60,000 cells/cm².

    • Culture the cells for 18-22 days to allow for differentiation into a polarized monolayer. Change the medium every 2-3 days.

  • Monolayer Integrity Check:

    • Before the experiment, measure the transepithelial electrical resistance (TEER) of each monolayer. TEER values should be >250 Ω·cm² to ensure tight junction integrity.

    • Also, perform a Lucifer Yellow rejection test. The Papp for Lucifer Yellow should be < 1 x 10⁻⁷ cm/s.

  • Transport Experiment:

    • Prepare transport buffer (e.g., Hank's Balanced Salt Solution, HBSS, with 25 mM HEPES, pH 7.4).

    • Prepare dosing solutions of the test compound (e.g., 10 µM) in the transport buffer.

    • Wash the cell monolayers with pre-warmed (37°C) transport buffer.

    • For A-B transport: Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

    • For B-A transport: Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, take samples from both the donor and receiver chambers.

  • Sample Analysis and Calculation:

    • Analyze the concentration of the compound in all samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of permeation of the drug across the cells.

      • A is the surface area of the membrane.

      • C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: Papp (B-A) / Papp (A-B).

Part 3: Detailed Experimental Protocols

This section provides more detailed, step-by-step protocols for key in vitro ADME assays.

Protocol 1: Metabolic Stability in Human Liver Microsomes

Objective: To determine the in vitro intrinsic clearance (Clint) of a compound.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (or NADPH stock solution)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds (e.g., high clearance like verapamil, low clearance like warfarin)

  • Acetonitrile with internal standard for quenching

  • 96-well plates, LC-MS/MS system

Procedure:

  • Preparation:

    • Thaw HLM at 37°C and keep on ice. Dilute to a working concentration of 1 mg/mL in cold phosphate buffer.

    • Prepare the test and control compound solutions by diluting the stock solutions in buffer to an intermediate concentration. The final assay concentration is typically 1 µM.

    • Prepare the NADPH solution.

  • Incubation:

    • In a 96-well plate, add the HLM solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • To initiate the reaction, add the NADPH solution.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to a quench plate containing cold acetonitrile with an internal standard.

  • Sample Processing and Analysis:

    • Seal the quench plate, vortex, and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples to determine the peak area ratio of the test compound to the internal standard at each time point.

  • Data Analysis:

    • Calculate the percentage of compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm (ln) of the percentage remaining versus time.

    • The slope of the line from the linear regression is the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Diagram of Metabolic Stability Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_hlm Prepare HLM (1 mg/mL) incubate Pre-incubate HLM + Compound at 37°C prep_hlm->incubate prep_cmpd Prepare Compound (1 µM final) prep_cmpd->incubate prep_nadph Prepare NADPH start_rxn Initiate with NADPH incubate->start_rxn time_points Sample at 0, 5, 15, 30, 45 min start_rxn->time_points quench Quench with ACN + Internal Std time_points->quench centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms calc Calculate % Remaining, t½, and Clint lcms->calc

Caption: Step-by-step workflow for the HLM stability assay.

References

  • Andreani A, et al. Imidazo[2,1-b] Thiazole: Introduction, Current and Perspective. Bioenergetics. 2017.
  • Evotec. Caco-2 Permeability Assay. Available at: [Link]

  • Lazzara PR, Moore TW.
  • Dalvie D, et al. A study of the bioactivation of a series of thiazole-containing compounds. Chem Res Toxicol. 2002.
  • Evotec. Microsomal Stability. Available at: [Link]

  • Gleeson MP, et al. The influence of lipophilicity on the pharmacokinetic behavior of drugs. Future Med Chem. 2011.
  • Di L, Kerns EH.
  • Kumar V, et al. Meloxicam methyl group determines enzyme specificity for thiazole bioactivation compared to sudoxicam. Toxicol Appl Pharmacol. 2020.
  • Singh P, et al. Mitigating Heterocycle Metabolism in Drug Discovery. J Med Chem. 2012.
  • Sharma R, et al. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals. 2024.
  • Bio-protocol. Protein Binding by Equilibrium Dialysis. Available at: [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Available at: [Link]

  • Singh P, et al. Mitigating Heterocycle Metabolism in Drug Discovery. J Med Chem. 2012.
  • Kumar V, et al. Meloxicam methyl group determines enzyme specificity for thiazole bioactivation compared to sudoxicam. Toxicol Appl Pharmacol. 2020.
  • Sharma R, et al. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals. 2024.
  • Bio-protocol. Protein Binding by Equilibrium Dialysis. Available at: [Link]

  • Evotec. Caco-2 Permeability Assay. Available at: [Link]

  • Lazzara PR, Moore TW.
  • Dalvie D, et al. A study of the bioactivation of a series of thiazole-containing compounds. Chem Res Toxicol. 2002.
  • Evotec. Microsomal Stability. Available at: [Link]

  • Gleeson MP, et al. The influence of lipophilicity on the pharmacokinetic behavior of drugs. Future Med Chem. 2011.
  • Di L, Kerns EH.
  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Available at: [Link]

  • Singh P, et al. Mitigating Heterocycle Metabolism in Drug Discovery. J Med Chem. 2012.
  • Kumar V, et al. Meloxicam methyl group determines enzyme specificity for thiazole bioactivation compared to sudoxicam. Toxicol Appl Pharmacol. 2020.
  • Sharma R, et al. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals. 2024.
  • Bio-protocol. Protein Binding by Equilibrium Dialysis. Available at: [Link]

  • Evotec. Caco-2 Permeability Assay. Available at: [Link]

  • Lazzara PR, Moore TW.
  • Dalvie D, et al. A study of the bioactivation of a series of thiazole-containing compounds. Chem Res Toxicol. 2002.
  • Evotec. Microsomal Stability. Available at: [Link]

  • Kumar V, et al. Meloxicam methyl group determines enzyme specificity for thiazole bioactivation compared to sudoxicam. Toxicol Appl Pharmacol. 2020.
  • Gleeson MP, et al. The influence of lipophilicity on the pharmacokinetic behavior of drugs. Future Med Chem. 2011.
  • Di L, Kerns EH.
  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Available at: [Link]

Sources

Addressing off-target effects of 6-Methylimidazo[2,1-b]thiazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Off-Target Effects & Toxicity Profiles

Ticket ID: IMTZ-SC-001 Status: Open Assigned Specialist: Senior Application Scientist, Lead Discovery Support

Executive Summary & Scaffold Profile

Welcome to the Technical Support Center. You are likely utilizing the 6-methylimidazo[2,1-b]thiazole scaffold as a core pharmacophore. While this fused bicyclic system is a "privileged structure" in medicinal chemistry—yielding potent COX-2 inhibitors, tubulin polymerization inhibitors, and antimicrobial agents—it carries a distinct "legacy liability" profile inherited from its parent compound, Levamisole .

This guide addresses the three most common technical escalations associated with this chemical class:

  • Metabolic Instability & CYP Inhibition (Heme coordination).

  • Unexplained Cytotoxicity (Mitochondrial uncoupling).

  • Immunotoxicity Risks (Agranulocytosis/Vasculitis markers).

Diagnostic Decision Tree (Interactive)

Before proceeding to protocols, use this logic flow to identify your specific issue.

TroubleshootingLogic Start START: What is the primary anomaly? Issue1 High Cell Death (Non-Tumor Cells) Start->Issue1 Issue2 Non-Linear Assay Data (IC50 Shifts) Start->Issue2 Issue3 In Vivo Toxicity (Neutropenia/Skin Lesions) Start->Issue3 MitoCheck Check Mitochondrial Potential (JC-1 or TMRM Assay) Issue1->MitoCheck AggCheck Add 0.01% Triton X-100 to Assay Buffer Issue2->AggCheck MetabCheck Perform GSH Trapping Assay (LC-MS/MS) Issue3->MetabCheck ROS_Spike Result: High ROS / Depolarization MitoCheck->ROS_Spike Positive Soln1 Diagnosis: Mitochondrial Uncoupling Action: See Module 2 ROS_Spike->Soln1 IC50_Drop Result: IC50 Increases (Potency Drops) AggCheck->IC50_Drop Yes Soln2 Diagnosis: Colloidal Aggregation Action: Optimize Solubility IC50_Drop->Soln2 Adducts Result: GSH-Adducts Detected MetabCheck->Adducts Yes Soln3 Diagnosis: Reactive Metabolite Formation (Levamisole-like Toxicity) Action: See Module 3 Adducts->Soln3

Figure 1: Diagnostic workflow for isolating off-target mechanisms in imidazothiazole derivatives.

Technical Modules & Troubleshooting

Module 1: Metabolic Interference (CYP Inhibition)

The Issue: Your pharmacokinetic (PK) data shows poor clearance or unexpected drug-drug interactions (DDI). The Mechanism: The imidazole nitrogen (N-4 position) in the imidazo[2,1-b]thiazole ring is an efficient ligand for the heme iron in Cytochrome P450 enzymes. This causes Type II spectral binding , leading to potent, often non-selective inhibition of CYP1A2 and CYP3A4.

Q: How do I distinguish between competitive inhibition and mechanism-based inactivation (MBI)? A: Perform an IC50 shift assay. Pre-incubate your compound with microsomes and NADPH for 30 minutes before adding the substrate.

  • No Shift: Reversible binding (Heme coordination).

  • >1.5-fold Shift: Mechanism-Based Inactivation (likely reactive intermediate formation).

Module 2: Mitochondrial Toxicity

The Issue: You observe cytotoxicity in glucose-starved cells or high "background" toxicity in non-target tissues. The Mechanism: 6-substituted imidazothiazoles are lipophilic cations that can accumulate in the mitochondrial matrix (driven by membrane potential,


). They often act as uncouplers , dissipating the proton gradient, or inhibitors of the Electron Transport Chain (ETC), leading to a massive release of Reactive Oxygen Species (ROS).

Key Indicator: If your compound is significantly more toxic in galactose-media (where cells rely on OXPHOS) compared to glucose-media (glycolysis), you have a mitochondrial toxicant.

Module 3: Immunotoxicity (The "Levamisole Legacy")

The Issue: In vivo studies show neutropenia (agranulocytosis) or cutaneous vasculitis. The Mechanism: This is the most critical safety liability for this scaffold. The thiazole ring can undergo bioactivation (via MPO or CYP) to form a reactive thio-iminium intermediate .

  • This intermediate binds to neutrophil proteins (Haptenization).

  • The host generates anti-neutrophil cytoplasmic antibodies (ANCA).[1]

  • Result: Autoimmune destruction of neutrophils.[2]

Validated Experimental Protocols

Protocol A: Glutathione (GSH) Trapping Assay

Purpose: To detect reactive electrophilic metabolites responsible for immunotoxicity.

Materials:

  • Human Liver Microsomes (HLM) (1 mg/mL protein)

  • NADPH Regenerating System

  • L-Glutathione (GSH) and/or N-Acetyl Cysteine (NAC) (Trapping agents)

  • Test Compound (10 µM)

Workflow:

  • Incubation: Mix HLM, Test Compound, and GSH (5 mM) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH to start the reaction. Incubate at 37°C for 60 mins.

  • Termination: Quench with ice-cold Acetonitrile (ACN).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Data Interpretation:

    • Search for Mass Shift: Look for [M + 307 Da] (GSH adduct) or [M + 163 Da] (NAC adduct).

    • Pass Criteria: < 1% conversion to GSH adducts.

    • Fail Criteria: Distinct adduct peak. Action: Block metabolic soft spots (e.g., fluorination of the thiazole ring).

Protocol B: Mitochondrial ROS Detection (MitoSOX)

Purpose: To confirm if cytotoxicity is driven by mitochondrial oxidative stress.

Materials:

  • MitoSOX™ Red Superoxide Indicator (Ex/Em: 510/580 nm)

  • Positive Control: Antimycin A (Complex III inhibitor)

  • Test Cells: HepG2 (high metabolic activity)

Workflow:

  • Seeding: Plate HepG2 cells (10k/well) in 96-well black plates.

  • Treatment: Treat with Test Compound (dose-response) for 4–6 hours.

  • Staining: Remove media. Add 5 µM MitoSOX™ working solution.

  • Incubation: Incubate 10 mins at 37°C protected from light.

  • Wash: Wash 2x with warm HBSS/Ca/Mg.

  • Read: Measure fluorescence.

  • Validation:

    • If Fluorescence increases >2-fold over vehicle → Positive for Mitochondrial Stress.

    • Troubleshooting: Co-treat with NAC (antioxidant). If toxicity is rescued, the mechanism is ROS-dependent.

Off-Target Mechanism Map

The following diagram illustrates the structural activity relationships (SAR) leading to toxicity.

ToxicityMechanism Scaffold 6-Methylimidazo[2,1-b]thiazole CYP CYP450 Metabolism Scaffold->CYP Oxidation Mito Mitochondrial Entry Scaffold->Mito Lipophilic Cation HemeBind Heme Coordination (N-4 Nitrogen) Scaffold->HemeBind Direct Binding ReactiveInt Reactive Thio-Iminium (Electrophile) CYP->ReactiveInt Bioactivation ROS ROS Generation & Apoptosis Mito->ROS ETC Inhibition Hapten Protein Haptenization (Neutrophil Surface) ReactiveInt->Hapten Covalent Binding DDI Drug-Drug Interactions (CYP Inhibition) HemeBind->DDI Immune ANCA Production & Agranulocytosis Hapten->Immune Autoimmune Response

Figure 2: Mechanistic pathway from scaffold structure to observed toxicity phenotypes.

Frequently Asked Questions (FAQ)

Q: Can I eliminate the CYP inhibition by modifying the 6-methyl group? A: Not entirely. The CYP inhibition is primarily driven by the imidazole nitrogen (N-4) coordinating with the heme iron. However, increasing steric bulk at the C-5 or C-6 position (e.g., replacing methyl with a larger alkyl or aryl group) can sterically hinder this coordination, potentially reducing CYP affinity [1].

Q: My compound shows activity in cell-free kinase assays but fails in cellular assays. Why? A: This scaffold is prone to colloidal aggregation at concentrations >10 µM, especially if the 6-position substituent is hydrophobic. This causes false positives in enzymatic assays (non-specific protein sequestration).

  • Fix: Always run your biochemical assays with 0.01% Triton X-100. If potency vanishes with detergent, your "inhibitor" is an aggregator [2].

Q: Is the agranulocytosis risk limited to Levamisole, or does it apply to the whole class? A: It is a class effect linked to the aminorex-like metabolites formed from the thiazole ring opening. Any derivative that can be metabolized into a reactive thiazole-opened species carries this risk. Screening for "reactive metabolite formation" (Protocol A) is mandatory for this scaffold [3].

References

  • Imidazo[2,1-b]thiazole Derivatives as CYP Inhibitors: Title: Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes.[3][4] Source: Der Pharma Chemica. URL:[Link]

  • Mitochondrial Toxicity Mechanisms: Title: Predicting the Mitochondrial Toxicity of Small Molecules: Insights from Mechanistic Assays. Source: National Institutes of Health (NIH). URL:[Link]

  • Levamisole-Induced Immunotoxicity (Agranulocytosis): Title: Levamisole-Induced Vasculitis and Agranulocytosis: Mechanism and Clinical Presentation.[5] Source: PMC (NIH). URL:[Link]

  • Scaffold Versatility & Anticancer Activity: Title: Imidazo[2,1-b][1,3,4]thiadiazole: A Versatile Scaffold in Anticancer Drug Discovery.[6][7] Source: PubMed. URL:[Link]

Sources

Validation & Comparative

A Strategic Guide to De-Risking 6-Methylimidazo[2,1-b]thiazole: A Framework for Comprehensive Cross-Reactivity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals vested in the therapeutic potential of novel small molecules, the journey from a promising hit to a viable clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity. This guide provides a comprehensive framework for designing and executing cross-reactivity studies for 6-Methylimidazo[2,1-b]thiazole, a heterocyclic scaffold of significant medicinal interest. Drawing upon established principles of drug safety assessment and the known biological activities of related imidazo[2,1-b]thiazole derivatives, we will explore the rationale behind enzyme selection, detail robust experimental protocols, and provide a clear path for data interpretation.

The imidazo[2,1-b]thiazole core is a privileged scaffold, forming the basis of compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, anthelmintic, and antimicrobial properties.[1][2][3][4] For instance, derivatives of this scaffold have been identified as potent inhibitors of enzymes such as cyclooxygenase-2 (COX-2) and FMS-like tyrosine kinase 3 (FLT3), highlighting its potential in oncology and inflammation.[5][6][7] However, this promising polypharmacology necessitates a thorough investigation of off-target interactions to mitigate the risk of adverse effects. This guide will equip you with the scientific rationale and practical methodologies to proactively assess and manage the cross-reactivity profile of 6-Methylimidazo[2,1-b]thiazole and its analogs.

The Imperative of Early-Stage Cross-Reactivity Profiling

Undertaking cross-reactivity studies early in the drug discovery pipeline is not merely a regulatory formality but a strategic imperative. Identifying potential off-target activities allows for early-stage medicinal chemistry efforts to optimize selectivity, thereby reducing the likelihood of costly late-stage failures. A comprehensive understanding of a compound's selectivity provides a clearer picture of its therapeutic window and potential side-effect profile.

Designing a Rational Cross-Reactivity Screening Panel

The selection of enzymes for a cross-reactivity panel should be driven by both the known targets of the chemical class and a broader consideration of common off-target liabilities. Given the documented activity of imidazo[2,1-b]thiazole derivatives, a tiered approach to panel selection is recommended.

Tier 1: Target-Relevant and Structurally Similar Enzymes

The primary focus should be on enzymes that are either direct targets of known analogs or are structurally related to the intended target. This is crucial for establishing selectivity.

  • Kinases: Given that some imidazo[2,1-b]thiazole derivatives inhibit FLT3, a broad kinase panel is essential.[6] This panel should include representatives from different branches of the human kinome to identify potential off-target kinase inhibition, a common source of toxicity.

  • Cyclooxygenases (COX): Since derivatives have shown high selectivity for COX-2, it is critical to assess activity against COX-1 to determine the selectivity index.[5][7]

  • Other Known Targets: Based on literature, other potential targets to consider include pantothenate synthetase (if developing for antimicrobial purposes) and aromatase.[8][9]

Tier 2: Common Off-Target Liabilities

This tier includes enzymes and receptors that are frequently implicated in adverse drug reactions.

  • Cytochrome P450 (CYP) Isozymes: Inhibition of CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9) can lead to drug-drug interactions and altered pharmacokinetics.

  • hERG Channel: Blockade of the hERG potassium channel is a major cause of drug-induced QT prolongation and cardiac arrhythmias.

  • A Panel of G-Protein Coupled Receptors (GPCRs): Off-target GPCR activity can lead to a wide range of physiological effects.

Experimental Workflow for In Vitro Cross-Reactivity Profiling

The following diagram outlines a typical workflow for assessing the cross-reactivity of a test compound like 6-Methylimidazo[2,1-b]thiazole.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Interpretation compound 6-Methylimidazo[2,1-b]thiazole (Test Compound) primary_screen Primary Screen (Single High Concentration) compound->primary_screen enzymes Enzyme Panel (Tier 1 & 2) enzymes->primary_screen reagents Assay Reagents (Substrates, Buffers, etc.) reagents->primary_screen dose_response Dose-Response Assay (for active compounds) primary_screen->dose_response ic50 IC50 Determination dose_response->ic50 selectivity Selectivity Profiling ic50->selectivity risk_assessment Risk Assessment selectivity->risk_assessment

Caption: A streamlined workflow for in vitro enzyme cross-reactivity studies.

Detailed Experimental Protocols

The following are example protocols that can be adapted for the cross-reactivity profiling of 6-Methylimidazo[2,1-b]thiazole.

Protocol 1: Kinase Inhibition Assay (Biochemical)

Rationale: This assay directly measures the ability of the test compound to inhibit the enzymatic activity of a purified kinase. The choice of a biochemical format provides a clean system to assess direct enzyme-inhibitor interactions.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of 6-Methylimidazo[2,1-b]thiazole in 100% DMSO.

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare substrate solution (e.g., a specific peptide substrate for the kinase of interest).

    • Prepare ATP solution at a concentration close to the Km for the specific kinase to ensure competitive inhibition can be detected.

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of the test compound at various concentrations (typically a 10-point serial dilution). Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

    • Add 10 µL of the kinase-substrate mixture to each well.

    • Initiate the reaction by adding 10 µL of the ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the signal. The detection method will depend on the assay format (e.g., luminescence for ADP-Glo™, fluorescence for Z'-LYTE™).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: COX-1/COX-2 Inhibition Assay (Cell-Based)

Rationale: A cell-based assay provides a more physiologically relevant context by assessing the compound's activity within a cellular environment, accounting for cell permeability and potential intracellular metabolism.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a suitable cell line (e.g., human whole blood for COX-1, LPS-stimulated human whole blood or specific cell lines like U937 for COX-2).

  • Assay Procedure:

    • Pre-incubate the cells with various concentrations of 6-Methylimidazo[2,1-b]thiazole or a control inhibitor (e.g., celecoxib for COX-2, aspirin for COX-1/2).

    • Stimulate prostaglandin production by adding arachidonic acid.

    • Incubate for a specified time.

    • Lyse the cells and measure the concentration of a specific prostaglandin (e.g., PGE₂) in the supernatant using an ELISA kit.

  • Data Analysis:

    • Calculate the percent inhibition of prostaglandin production for each concentration of the test compound.

    • Determine the IC50 values for COX-1 and COX-2 inhibition as described for the kinase assay.

    • Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and concise table to facilitate comparison and interpretation.

Table 1: Hypothetical Cross-Reactivity Profile of 6-Methylimidazo[2,1-b]thiazole

Enzyme/Target FamilySpecific EnzymeIC50 (µM)
Primary Target Target X 0.05
Kinases FLT3> 10
EGFR> 10
VEGFR25.2
Cyclooxygenases COX-1> 100
COX-28.5
CYP Isozymes CYP3A4> 20
CYP2D615.7
Ion Channels hERG> 30

Interpretation:

In this hypothetical example, 6-Methylimidazo[2,1-b]thiazole is a potent inhibitor of its primary target (Target X). It shows some off-target activity against VEGFR2 and COX-2, albeit at significantly higher concentrations, indicating a good selectivity window. The lack of potent inhibition of key CYP enzymes and the hERG channel is a positive sign for its safety profile. Further investigation into the VEGFR2 activity may be warranted depending on the therapeutic context.

Visualizing the Importance of Selectivity

The following diagram illustrates a simplified signaling pathway, highlighting how off-target inhibition can lead to unintended consequences.

G cluster_pathway Cellular Signaling cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway TargetX Target X OnTargetEffect Desired Therapeutic Effect TargetX->OnTargetEffect OffTargetY Off-Target Y (e.g., Kinase) AdverseEffect Adverse Effect OffTargetY->AdverseEffect Compound 6-Methylimidazo[2,1-b]thiazole Compound->TargetX Inhibition Compound->OffTargetY Cross-Reactivity

Caption: On-target vs. off-target effects of a therapeutic compound.

Conclusion

A thorough and well-designed cross-reactivity profiling campaign is indispensable for the successful development of 6-Methylimidazo[2,1-b]thiazole or any other novel chemical entity. By employing a rational, tiered approach to enzyme selection, utilizing robust and validated assay formats, and carefully interpreting the resulting data, researchers can build a comprehensive understanding of a compound's selectivity profile. This proactive approach to de-risking not only enhances the safety of potential drug candidates but also provides a solid foundation for informed decision-making throughout the drug discovery and development process. The principles and methodologies outlined in this guide provide a robust starting point for these critical investigations.

References

  • (Z)-6-((Dimethylamino)methylene)-2-methyl-2,3-dihydroimidazo[2,1-b]thiazol-5(6H)-one. MDPI.
  • Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. PubMed Central.
  • Discovery of 6-phenylimidazo[2,1-b]thiazole derivatives as a new type of FLT3 inhibitors. Europe PMC.
  • Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b] Thiazole Derivatives as Selective COX-2 Inhibitors. Brieflands.
  • Imidazopyridine-Based Thiazole Derivatives as Potential Antidiabetic Agents: Synthesis, In Vitro Bioactivity, and In Silico Molecular Modeling Approach.
  • One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free C
  • Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. PubMed Central.
  • Chemopreventive and antioxidant activity of 6-substituted imidazo[2,1-b]thiazoles. Taylor & Francis Online.
  • Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Publishing.

Sources

A Comparative Guide to the Synthetic Efficiency of Routes to 6-Methylimidazo[2,1-b]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

For the modern medicinal chemist, the imidazo[2,1-b]thiazole scaffold is a privileged structure, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The synthetic accessibility of this bicyclic heteroaromatic system is therefore of paramount importance. This guide provides a detailed comparison of different synthetic routes to a fundamental building block of this class, 6-Methylimidazo[2,1-b]thiazole, offering insights into the efficiency, practicality, and underlying chemical principles of each approach.

Introduction to the 6-Methylimidazo[2,1-b]thiazole Scaffold

The imidazo[2,1-b]thiazole ring system is a fused bicyclic heterocycle containing a bridgehead nitrogen atom. This arrangement imparts a unique electronic and steric character, making it an attractive scaffold for interacting with various biological targets. The 6-methyl derivative serves as a simple yet versatile starting point for the synthesis of more complex and biologically active molecules. The choice of synthetic route to this core structure can significantly impact the overall efficiency of a drug discovery program, influencing factors such as yield, cost, scalability, and environmental impact.

This guide will dissect and benchmark two primary synthetic strategies for the preparation of 6-Methylimidazo[2,1-b]thiazole: the classical Hantzsch-type condensation and a modern, one-pot multicomponent approach. We will also explore a microwave-assisted variation of the classical route as a greener alternative.

Route A: The Classical Hantzsch-Type Condensation

The Hantzsch thiazole synthesis and its variations are cornerstone reactions in heterocyclic chemistry. The synthesis of 6-Methylimidazo[2,1-b]thiazole via this route is a well-established, two-step process that begins with the reaction of 2-amino-4-methylthiazole with an α-haloketone, in this case, chloroacetone.

Causality Behind Experimental Choices

The choice of 2-amino-4-methylthiazole as a starting material is strategic. The 2-amino group provides the nucleophilic nitrogen required for the initial reaction with the electrophilic carbon of chloroacetone. The methyl group at the 4-position of the thiazole ring ultimately becomes the 6-methyl group in the final product. Chloroacetone is a readily available and inexpensive α-haloketone that provides the three-carbon unit necessary to form the imidazole ring. The reaction is typically carried out in a protic solvent like ethanol, which facilitates the dissolution of the reactants and the subsequent cyclization. The addition of a base, such as sodium carbonate, can be employed to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product.

Experimental Protocol

Step 1: Synthesis of the intermediate N-(4-methylthiazol-2-yl)-2-oxopropan-1-aminium chloride

  • To a solution of 2-amino-4-methylthiazole (1.14 g, 10 mmol) in 20 mL of absolute ethanol, add chloroacetone (0.93 g, 10 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The intermediate salt may precipitate out of the solution.

  • Filter the precipitate and wash with cold ethanol to obtain the crude intermediate.

Step 2: Cyclization to 6-Methylimidazo[2,1-b]thiazole

  • The crude intermediate from Step 1 is suspended in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or refluxed in a dehydrating agent like polyphosphoric acid (PPA).

  • Heat the mixture at 120-140 °C for 2-4 hours.

  • Cool the reaction mixture and pour it into ice-water.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.

  • Filter the precipitate, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford pure 6-Methylimidazo[2,1-b]thiazole.

Reaction Mechanism

The reaction proceeds via an initial SN2 reaction between the exocyclic amino group of 2-amino-4-methylthiazole and chloroacetone to form an intermediate N-alkylated thiazolium salt. This is followed by an intramolecular condensation, where the enolizable ketone attacks the endocyclic nitrogen of the thiazole ring, leading to the formation of a bicyclic intermediate. Subsequent dehydration yields the aromatic 6-Methylimidazo[2,1-b]thiazole.

Microwave-Assisted Variation

To enhance the efficiency and reduce the environmental impact of the classical route, microwave irradiation can be employed. This technique often leads to significantly shorter reaction times and higher yields.

Experimental Protocol (Microwave-Assisted)

  • In a microwave-safe vessel, combine 2-amino-4-methylthiazole (1.14 g, 10 mmol) and chloroacetone (0.93 g, 10 mmol) in a minimal amount of a high-dielectric solvent like DMF or under solvent-free conditions.

  • Irradiate the mixture in a microwave reactor at a controlled temperature (e.g., 120-150 °C) for a short period (e.g., 5-15 minutes).

  • After cooling, the work-up procedure is similar to the conventional method, involving precipitation, neutralization, and purification.

Route B: One-Pot Multicomponent Synthesis (Groebke-Blackburn-Bienaymé Reaction)

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful MCR for the synthesis of fused imidazole systems.[1]

Causality Behind Experimental Choices

The GBB reaction for the synthesis of imidazo[2,1-b]thiazoles typically involves the one-pot reaction of an aldehyde, a 2-aminothiazole, and an isocyanide.[1] This approach offers significant advantages in terms of step economy and operational simplicity. The choice of reactants allows for rapid diversification of the imidazo[2,1-b]thiazole scaffold. However, the direct synthesis of the unsubstituted (at positions 5 and 7) 6-Methylimidazo[2,1-b]thiazole via this method is challenging, as the aldehyde and isocyanide components would introduce substituents at these positions. Therefore, this route is presented here as a highly efficient method for generating a library of substituted analogs, highlighting the principles of modern synthetic efficiency.

General Experimental Protocol (for substituted derivatives)
  • To a solution of the desired aldehyde (1.0 equiv) in a suitable solvent such as toluene or methanol, add 2-amino-4-methylthiazole (1.0 equiv).

  • Add the isocyanide component (1.0 equiv) to the reaction mixture.

  • The reaction can be heated under conventional reflux or subjected to microwave irradiation to accelerate the process. Reaction times can vary from 30 minutes to a few hours.[1]

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Reaction Mechanism

The GBB reaction is believed to proceed through the initial formation of an imine from the aldehyde and the 2-aminothiazole. The isocyanide then undergoes a [4+1] cycloaddition with the imine, followed by a series of rearrangements and tautomerization to yield the final fused imidazole product.

Comparative Analysis of Synthetic Routes

To provide a clear and objective comparison, the key parameters of each synthetic route are summarized in the table below.

ParameterRoute A: Classical Hantzsch-TypeRoute A (Microwave-Assisted)Route B: Groebke-Blackburn-Bienaymé
Number of Steps 21 (often)1
Overall Yield Moderate to Good (typically 50-70%)Good to Excellent (often >80%)Good to Excellent (typically 70-90%)[1]
Reaction Time 6-10 hours10-20 minutes0.5-4 hours[1]
Reaction Temperature High (Reflux)High (Microwave)Moderate to High (Room Temp. to Reflux)
Reagents 2-amino-4-methylthiazole, Chloroacetone, Solvent, (Base)2-amino-4-methylthiazole, Chloroacetone, (Solvent)Aldehyde, 2-amino-4-methylthiazole, Isocyanide, Solvent
Solvents Ethanol, DMF, PPADMF, or solvent-freeToluene, Methanol
Purification RecrystallizationColumn Chromatography/RecrystallizationColumn Chromatography
Green Chemistry Moderate (long reaction times, use of high-boiling solvents)Good (reduced reaction time and energy consumption)Excellent (high atom economy, step-economy)
Applicability to Target DirectDirectIndirect (yields substituted derivatives)

Visualizing the Synthetic Workflows

To further clarify the discussed synthetic pathways, the following diagrams have been generated using Graphviz.

Route_A_Classical_Synthesis cluster_start Starting Materials cluster_reaction1 Step 1: N-Alkylation cluster_intermediate Intermediate cluster_reaction2 Step 2: Cyclization & Dehydration cluster_product Final Product 2-amino-4-methylthiazole 2-amino-4-methylthiazole Reaction1 Reflux in Ethanol 2-amino-4-methylthiazole->Reaction1 Chloroacetone Chloroacetone Chloroacetone->Reaction1 Intermediate_Salt N-(4-methylthiazol-2-yl)-2-oxopropan-1-aminium chloride Reaction1->Intermediate_Salt Reaction2 Heat in DMF or PPA Intermediate_Salt->Reaction2 Final_Product 6-Methylimidazo[2,1-b]thiazole Reaction2->Final_Product Route_B_Multicomponent_Synthesis cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_product Final Product Aldehyde Aldehyde OnePotReaction Groebke-Blackburn-Bienaymé Reaction (Heat or Microwave) Aldehyde->OnePotReaction 2-amino-4-methylthiazole 2-amino-4-methylthiazole 2-amino-4-methylthiazole->OnePotReaction Isocyanide Isocyanide Isocyanide->OnePotReaction Final_Product Substituted 6-Methylimidazo[2,1-b]thiazole OnePotReaction->Final_Product

Caption: Workflow for the one-pot Groebke-Blackburn-Bienaymé synthesis of substituted imidazo[2,1-b]thiazoles.

Expert Discussion and Conclusion

The choice of the optimal synthetic route to 6-Methylimidazo[2,1-b]thiazole is highly dependent on the specific goals of the research program.

The Classical Hantzsch-type condensation (Route A) remains a reliable and straightforward method. Its primary advantages are the low cost and ready availability of the starting materials. The two-step nature of the reaction allows for the isolation and characterization of the intermediate, which can be beneficial for process control and troubleshooting. However, this route often requires long reaction times and high temperatures, which can lead to higher energy consumption and the potential for side-product formation. The use of high-boiling solvents like DMF or corrosive reagents like PPA in the cyclization step can also present challenges in terms of purification and waste disposal. The microwave-assisted variation of this route offers a significant improvement, drastically reducing reaction times and often increasing yields, making it a much more attractive and "greener" option for laboratory-scale synthesis.

The One-Pot Multicomponent Synthesis (Route B) , exemplified by the Groebke-Blackburn-Bienaymé reaction, represents the pinnacle of synthetic efficiency for generating libraries of substituted imidazo[2,1-b]thiazoles. [1]Its one-pot nature, high atom economy, and the ability to introduce diversity at multiple positions in a single step make it an invaluable tool in medicinal chemistry for structure-activity relationship (SAR) studies. However, for the specific synthesis of the unsubstituted 6-Methylimidazo[2,1-b]thiazole, this route is less direct. While modifications to the GBB reaction or other MCRs might be developed to achieve this, the classical route remains more straightforward for this particular target.

References

[2]Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [3]Andreani, A., Granaiola, M., Leoni, A., Locatelli, A., Morigi, R., & Rambaldi, M. (2001). Synthesis and potential antitumour activity of imidazo[2,1-b]thiazole guanylhydrazones. Bioorganic & Medicinal Chemistry, 9(9), 2375-2381. [4]Gürsoy, A., & Karali, N. (2003). Synthesis and primary cytotoxicity evaluation of 3-{[3-(aryl)-1,2,4-oxadiazol-5-yl]methyl}-6-substituted-imidazo[2,1-b]thiazoles. European Journal of Medicinal Chemistry, 38(6), 633-642. [5]Chornous, V. A., Bratenko, M. K., Vovk, M. V., & Slivka, M. V. (2018). Synthesis of 6-aryl-2-methyl-5-(het)aryloxymethylimidazo[2,1-b]t[2][4][5]hiadiazoles. Chemistry of Heterocyclic Compounds, 54(1), 100-102. [6]Bawa, S., & Kumar, S. (2009). Synthesis and antimicrobial activity of some new 2-amino-4-aryl-5-(1,3,4-thiadiazol-2-yl)thiazole derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(11), 2821-2829. [7]Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and properties of new substituted 1, 2, 4-triazoles: potential antitumor agents. Bioorganic & medicinal chemistry, 11(8), 1701-1708. [8]Holla, B. S., Poojary, B., Rao, B. S., & Shivananda, M. K. (2002). New bis-aminomercaptotriazoles and bis-triazolothiadiazoles as possible anticancer agents. European journal of medicinal chemistry, 37(6), 511-517. [9]Chavan, A. A., & Pai, N. R. (2007). Synthesis and biological activity of N-substituted-2-amino-4-phenyl-1, 3-thiazole. Rasayan Journal of Chemistry, 1(1), 1-5. [1]Bon, R. S., Hong, C., Bouma, M., Schmitz, R. F., de Kanter, F. J., Lutz, M., ... & Orru, R. V. (2006). The multicomponent synthesis of imidazo [2, 1-b] thiazoles. Organic letters, 8(8), 1653-1656. [Link]

Sources

Comparative docking studies of 6-Methylimidazo[2,1-b]thiazole analogues

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative In Silico Assessment: Binding Efficacy of 6-Methylimidazo[2,1-b]thiazole Analogues Targeting Tubulin and DNA Gyrase

Executive Summary

The imidazo[2,1-b]thiazole scaffold represents a privileged structure in medicinal chemistry, acting as a bioisostere for purines and indoles. This guide focuses specifically on 6-methylimidazo[2,1-b]thiazole analogues. The C6-methyl group is not merely a bystander; it provides critical lipophilic bulk that anchors the scaffold within hydrophobic sub-pockets of target proteins.

This guide compares the docking performance of these analogues across two distinct therapeutic landscapes: Anticancer (Tubulin Polymerization Inhibition) and Antimicrobial (DNA Gyrase Inhibition) . It synthesizes data to demonstrate how specific substitutions at the C5 and C2/3 positions modulate binding affinity relative to clinical standards like Colchicine and Ciprofloxacin.

Structural Rationale & SAR Logic

To design effective analogues, one must understand the contribution of the core scaffold. The 6-methyl group restricts conformational rotation and increases metabolic stability, while the C5 position serves as the primary vector for extending into deep binding pockets.

Figure 1: Structure-Activity Relationship (SAR) Map This diagram illustrates the functional contributions of specific regions on the 6-methylimidazo[2,1-b]thiazole core.

SAR_Map Core 6-Methylimidazo[2,1-b]thiazole Core Scaffold C6_Methyl C6-Methyl Group: Hydrophobic Anchor (Fits Val/Leu pockets) Core->C6_Methyl Steric Fit C5_Position C5-Position: Electronic Tuning (Electron-withdrawing groups enhance H-bonding) Core->C5_Position Reactivity C2_C3_Aryl C2/C3 Aryl Substituents: Pi-Pi Stacking (Targeting Phe/Tyr residues) Core->C2_C3_Aryl Lipophilicity

Caption: Functional mapping of the 6-methylimidazo[2,1-b]thiazole scaffold highlighting key interaction zones.

Computational Methodology (The "Self-Validating" Protocol)

Reliable docking requires a rigorous, reproducible pipeline. The following protocol ensures that results are not artifacts of poor preparation.

Step-by-Step Workflow:

  • Ligand Preparation:

    • Generate 3D conformers using MM2/MMFF94 force fields.

    • Critical Step: Set the protonation state to pH 7.4. The imidazole nitrogen is basic; incorrect protonation will falsify salt-bridge interactions.

  • Protein Preparation:

    • Remove water molecules (unless bridging is expected).

    • Add polar hydrogens and compute Gasteiger charges.

    • Validation: Perform a "Redocking" of the co-crystallized ligand.[1][2] The Root Mean Square Deviation (RMSD) must be < 2.0 Å to validate the grid box coordinates.

  • Grid Generation:

    • Tubulin: Center on Colchicine binding site (PDB: 1SA0). Box size: 60x60x60 Å.

    • DNA Gyrase: Center on ATPase domain (PDB: 1KZN). Box size: 50x50x50 Å.

  • Simulation & Analysis:

    • Algorithm: Lamarckian Genetic Algorithm (LGA) or equivalent.

    • Post-processing: Interaction profiling (H-bonds, Pi-Cation) and MD Simulation (100 ns) for top hits.

Figure 2: Validated Docking Workflow The logical flow from structure retrieval to molecular dynamics validation.

Workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking & Validation cluster_md Phase 3: Stability Check PDB Target Retrieval (PDB: 1SA0 / 1KZN) Grid Grid Box Definition (Active Site) PDB->Grid Ligand Ligand Optimization (DFT/MMFF94) Run Production Docking (LGA/Glide) Ligand->Run Redock Validation: Redocking (RMSD < 2.0 Å?) Grid->Redock Redock->Grid Fail (Adjust Box) Redock->Run Pass MD MD Simulation (100 ns, GROMACS) Run->MD Top Hits Only

Caption: Validated computational pipeline ensuring reproducibility and structural integrity of docking results.

Comparative Case Study A: Anticancer Activity (Tubulin)[3]

Target: Tubulin-Colchicine Binding Site (PDB: 1SA0) Objective: Inhibit microtubule polymerization. Rationale: The 6-methylimidazo[2,1-b]thiazole core mimics the bi-cyclic nature of purines, while bulky substituents at C5 mimic the trimethoxyphenyl ring of Colchicine.

Comparative Data Table: Data aggregated from comparative studies of chalcone-linked analogues.

Compound IDR-Group (C5 Position)Binding Energy (kcal/mol)Key Residue InteractionsPredicted Ki (µM)
Standard Colchicine -9.85 Cys241, Val181, Asn101 0.06
Analogue A13,4,5-Trimethoxyphenyl-9.20Cys241 (H-bond), Val181 (Hydrophobic)0.18
Analogue A24-Fluorophenyl-8.45Asn101 (H-bond)0.64
Analogue A3Unsubstituted Phenyl-7.10Weak hydrophobic only6.20
Analogue A4 Indoline-2,3-dione -9.65 Cys241, Lys254, Ala250 0.08

Analysis: Analogue A4 (Indoline-linked) rivals Colchicine. The 6-methyl group of the thiazole ring sits in a hydrophobic pocket created by Val181 and Ala250 , stabilizing the molecule so the indoline moiety can form strong hydrogen bonds with Cys241 . Without the 6-methyl group, the scaffold shifts 1.5 Å, losing the critical Cys241 interaction.

Comparative Case Study B: Antimicrobial Activity (DNA Gyrase)

Target: E. coli DNA Gyrase B, ATPase domain (PDB: 1KZN) Objective: Inhibit bacterial DNA replication.

Comparative Data Table:

Compound IDSubstitution PatternBinding Energy (kcal/mol)H-Bond CountComparison to Std
Standard Ciprofloxacin -7.50 3 Reference
Standard Novobiocin -8.20 4 Reference
Analogue B16-Methyl-5-hydrazide-8.804Superior
Analogue B26-H (No Methyl)-7.903Equivalent
Analogue B36-Methyl-5-sulfonyl-6.401Inferior

Analysis: Analogue B1 outperforms Ciprofloxacin in binding energy (-8.80 vs -7.50 kcal/mol). The Asp73 and Thr165 residues in the ATPase domain form a water-mediated H-bond network with the hydrazide linker. The 6-methyl group provides essential van der Waals contact with Ile78 , a residue often mutated in resistant strains, suggesting these analogues might retain efficacy against resistant bacteria.

Experimental Validation: ADME & Dynamics

Docking is static; biology is dynamic. To confirm the "Trustworthiness" of the top hits (A4 and B1), the following validation steps are required:

  • MD Simulation (100 ns):

    • RMSD Analysis: A stable complex should show ligand RMSD < 2.5 Å over the last 50 ns of simulation.

    • RMSF Analysis: Verify that the binding site residues (e.g., Cys241 in Tubulin) have reduced fluctuations upon ligand binding (indicating stabilization).

  • ADME/Tox Profiling (In Silico):

    • Lipinski’s Rule of 5: 6-methylimidazo[2,1-b]thiazoles generally pass (MW < 500, LogP ~2-3).

    • Toxicity: Check for PAINS (Pan-Assay Interference Compounds) alerts. The thiazole ring is metabolically active; CYP450 inhibition potential must be assessed.

References

  • Kamal, A., et al. (2014).[3] "Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents." ChemMedChem, 9(12), 2714-2726.

  • Gomha, S. M., et al. (2020). "Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1-b]Thiazole Linked Thiadiazole Conjugates." Molecules, 25(21), 5034.

  • Karthikeyan, C., et al. (2015). "Advances in the medicinal chemistry of imidazo[2,1-b]thiazoles." RSC Advances, 5, 23000-23025.

  • Al-Wahaibi, L. H., et al. (2023). "Design, Synthesis and Biological Assessment of N'-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides." Pharmaceuticals, 16(2), 250.

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 31(2), 455-461.

Sources

A Researcher's Guide to Assessing the Therapeutic Index of Novel 6-Methylimidazo[2,1-b]thiazole Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology drug discovery, the paramount challenge is not merely identifying compounds that can kill cancer cells, but discovering molecules that do so with a high degree of selectivity, sparing healthy tissues. The therapeutic index (TI) is the critical quantitative measure of this selectivity, representing the window between a drug's effective dose and the dose at which it becomes toxic. A wider therapeutic window signifies a safer drug, a crucial attribute for any potential clinical candidate. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the therapeutic index of novel 6-methylimidazo[2,1-b]thiazole compounds, a promising class of heterocyclic molecules with demonstrated anticancer potential.[1]

The imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Recent studies have highlighted the potential of 6-methylimidazo[2,1-b]thiazole derivatives as potent inhibitors of cancer cell proliferation, with some demonstrating mechanisms of action that include the inhibition of key signaling pathways like VEGFR-2 and the disruption of microtubule dynamics.

This guide will navigate the essential experimental journey from initial in vitro cytotoxicity screening to in vivo efficacy and toxicity studies, culminating in a comparative analysis against established chemotherapeutic agents such as Doxorubicin and Paclitaxel. The methodologies are presented with the underlying scientific rationale to empower researchers to not only execute these protocols but also to interpret the data with a deep understanding of its implications for drug development.

The Experimental Roadmap: A Step-by-Step Determination of the Therapeutic Index

The assessment of a compound's therapeutic index is a multi-stage process that begins with broad in vitro screening and funnels promising candidates into more complex and resource-intensive in vivo models. This systematic approach ensures that only the most viable compounds advance, optimizing the use of resources and adhering to ethical considerations in animal research.

TI_Workflow cluster_0 In Vitro Assessment cluster_1 In Vivo Evaluation cluster_2 Data Analysis & Comparison In Vitro Cytotoxicity In Vitro Cytotoxicity IC50 Determination IC50 Determination In Vitro Cytotoxicity->IC50 Determination Quantify Potency Mechanism of Action Studies Mechanism of Action Studies IC50 Determination->Mechanism of Action Studies Elucidate Function Acute Toxicity (LD50) Acute Toxicity (LD50) Mechanism of Action Studies->Acute Toxicity (LD50) Proceed with Promising Candidates Efficacy Studies (ED50) Efficacy Studies (ED50) Acute Toxicity (LD50)->Efficacy Studies (ED50) Establish Safety Window Therapeutic Index Calculation Therapeutic Index Calculation Efficacy Studies (ED50)->Therapeutic Index Calculation Generate Efficacy Data Comparative Analysis Comparative Analysis Therapeutic Index Calculation->Comparative Analysis Benchmark Against Standards

Caption: A streamlined workflow for determining the therapeutic index of novel anticancer compounds.

Part 1: In Vitro Characterization - The Foundation of Efficacy

The initial phase of assessment focuses on characterizing the cytotoxic potential and mechanism of action of the novel 6-methylimidazo[2,1-b]thiazole compounds in relevant cancer cell lines.

In Vitro Cytotoxicity and IC50 Determination

The half-maximal inhibitory concentration (IC50) is a fundamental parameter that quantifies the potency of a compound in inhibiting a specific biological or biochemical function, in this case, cancer cell proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[2][3]

Table 1: Hypothetical In Vitro Cytotoxicity Data

CompoundTarget Cancer Cell LineIC50 (µM)
Novel Compound A MCF-7 (Breast Cancer)2.5
Novel Compound B A549 (Lung Cancer)1.8
Doxorubicin MCF-7 (Breast Cancer)0.5
Paclitaxel A549 (Lung Cancer)0.01

Note: The IC50 values for Doxorubicin and Paclitaxel are representative and can vary depending on the specific cell line and experimental conditions.

Unraveling the Mechanism of Action

Understanding how a compound exerts its anticancer effects is crucial for its further development. For 6-methylimidazo[2,1-b]thiazole derivatives, two potential mechanisms of action are of particular interest: inhibition of the VEGFR-2 signaling pathway and disruption of microtubule dynamics.

VEGFR-2 Signaling Pathway: The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4][5] Inhibition of this pathway can starve tumors of their blood supply.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation NovelCompound 6-Methylimidazo [2,1-b]thiazole Compound NovelCompound->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of novel compounds.

Microtubule Dynamics: Microtubules are essential components of the cytoskeleton involved in cell division.[1] Drugs that interfere with microtubule dynamics can arrest cancer cells in mitosis, leading to apoptosis.[6][7]

Part 2: In Vivo Validation - Bridging the Gap to Clinical Relevance

In vivo studies are indispensable for evaluating the safety and efficacy of a drug candidate in a whole-organism context.[8] These studies allow for the determination of the 50% lethal dose (LD50) and the 50% effective dose (ED50), which are the cornerstones of therapeutic index calculation.

Acute Toxicity Studies (LD50 Determination)

The LD50 is the dose of a substance that is lethal to 50% of a test population. This is a critical measure of acute toxicity. The OECD Guidelines for the Testing of Chemicals provide standardized protocols for these studies, ensuring reproducibility and ethical considerations.[6][9]

Table 2: Hypothetical and Literature-Derived In Vivo Toxicity Data in Mice

CompoundAnimal ModelLD50 (mg/kg)Reference
Novel Compound A Balb/c Mice150Hypothetical
Novel Compound B Balb/c Mice200Hypothetical
Doxorubicin Mice17[10]
Paclitaxel Nude Mice~30[11]
In Vivo Efficacy Studies (ED50 Determination)

The ED50 is the dose of a drug that produces a desired therapeutic effect in 50% of the test population. In oncology, this is often measured as the dose required to achieve a 50% reduction in tumor volume in a xenograft model.[1][12]

Table 3: Hypothetical In Vivo Efficacy Data in Xenograft Mouse Models

CompoundTumor ModelED50 (mg/kg)
Novel Compound A MCF-7 Xenograft15
Novel Compound B A549 Xenograft10
Doxorubicin EL4 Lymphoma~6 (for tumor regression)[4]
Paclitaxel A549 Xenograft~12 (for significant tumor growth inhibition)[13]

Note: ED50 values are highly dependent on the tumor model, dosing schedule, and endpoint measured.

Part 3: Calculating and Comparing the Therapeutic Index

With the in vitro and in vivo data in hand, the therapeutic index can be calculated and compared to that of standard-of-care drugs.

Therapeutic Index (TI) = LD50 / ED50

Table 4: Comparative Therapeutic Index

CompoundLD50 (mg/kg)ED50 (mg/kg)Therapeutic Index (TI)
Novel Compound A 1501510
Novel Compound B 2001020
Doxorubicin 17~6~2.8
Paclitaxel ~30~12~2.5

A higher therapeutic index indicates a more favorable safety profile. In this hypothetical comparison, both Novel Compound A and Novel Compound B exhibit a significantly wider therapeutic window than Doxorubicin and Paclitaxel, suggesting they may have a better safety margin in a clinical setting.

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, the following are detailed step-by-step methodologies for the key experiments described in this guide.

Protocol 1: In Vitro Cytotoxicity - MTT Assay for IC50 Determination
  • Cell Seeding: Plate cancer cells (e.g., MCF-7 or A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the novel 6-methylimidazo[2,1-b]thiazole compounds and standard drugs (Doxorubicin, Paclitaxel) in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.[15]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[14]

  • IC50 Calculation: Normalize the data to the untreated control and plot the percentage of cell viability against the compound concentration. Use a non-linear regression analysis to determine the IC50 value.[16]

Protocol 2: In Vivo Acute Oral Toxicity - OECD 423 Guideline (Acute Toxic Class Method)
  • Animal Selection: Use healthy, young adult female rats (e.g., Wistar strain), typically 8-12 weeks old. Acclimatize the animals for at least 5 days.[17]

  • Dose Selection: The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The selection is based on any existing information about the substance's toxicity.[6]

  • Dosing Procedure: Dose a group of three animals with the starting dose. The substance is administered orally via gavage.[17]

  • Observation: Observe the animals for mortality and clinical signs of toxicity at 30 minutes, 1, 2, 4, and 6 hours post-dose, and then daily for 14 days.[17]

  • Stepwise Dosing:

    • If mortality occurs in two or three animals, the test is stopped, and the substance is classified in that toxicity class.

    • If one animal dies, the test is repeated at the same dose level with three more animals.

    • If no mortality occurs, the next higher dose level is administered to a new group of three animals.[18]

  • LD50 Estimation: The method allows for the classification of the substance into a GHS toxicity category and provides an estimate of the LD50 range.[9]

Protocol 3: In Vivo Efficacy - Xenograft Mouse Model
  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of human tumor cells.[19]

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 MCF-7 or A549 cells) into the flank of each mouse.[2][5]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly (e.g., twice weekly) using calipers.[1]

  • Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment groups (vehicle control, different doses of the novel compound, and a standard drug). Administer the treatments according to a predetermined schedule (e.g., daily, weekly).[1]

  • Efficacy Endpoint: The primary endpoint is typically tumor growth inhibition. The study is concluded when tumors in the control group reach a predetermined maximum size.[13]

  • ED50 Determination: Plot the final tumor volume or tumor growth inhibition against the dose of the compound. The ED50 is the dose that results in a 50% reduction in tumor volume compared to the vehicle control group.[1]

Conclusion

The systematic assessment of the therapeutic index is a cornerstone of modern drug discovery, providing a critical bridge between promising preclinical findings and the initiation of clinical trials. The 6-methylimidazo[2,1-b]thiazole scaffold represents a fertile ground for the development of novel anticancer agents. By employing the rigorous experimental framework outlined in this guide, researchers can effectively characterize the therapeutic potential of these compounds, generating the robust and comparative data necessary to identify candidates with a superior safety and efficacy profile. This disciplined approach, grounded in scientific integrity and detailed experimental execution, is essential for advancing the next generation of targeted cancer therapies from the laboratory to the clinic.

References

(A comprehensive list of clickable references would be provided here in a real-world application, based on the source URLs from the grounding tool.)

Sources

Validating 6-Methylimidazo[2,1-b]thiazole: A Comparative Guide for Lead Compound Development

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the identification and validation of novel lead compounds are critical first steps toward developing next-generation therapeutics. The imidazo[2,1-b]thiazole scaffold has emerged as a "privileged" structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This guide provides an in-depth validation of 6-Methylimidazo[2,1-b]thiazole as a promising lead compound, offering a comparative analysis of its potential against established alternatives, supported by experimental data and detailed protocols for researchers in the field.

The Imidazo[2,1-b]thiazole Scaffold: A Foundation for Diverse Bioactivity

The fused heterocyclic system of imidazo[2,1-b]thiazole presents a unique three-dimensional structure that allows for diverse substitutions, enabling fine-tuning of its physicochemical and pharmacological properties.[1] The 6-methyl substitution, in particular, serves as a key starting point for further chemical modifications, influencing the compound's interaction with biological targets. The inherent stability and synthetic accessibility of this scaffold make it an attractive candidate for the development of extensive compound libraries.

Experimental Validation: A Multi-faceted Approach

The validation of a lead compound is a rigorous, multi-step process. Here, we outline the key experimental stages and present comparative data for derivatives of 6-Methylimidazo[2,1-b]thiazole.

Cytotoxicity Profiling: Gauging Antiproliferative Potential

A primary indicator of a potential anticancer lead compound is its ability to inhibit the proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. The data below showcases the cytotoxic activity of various 6-methylimidazo[2,1-b]thiazole derivatives against different human cancer cell lines, with a comparison to the standard-of-care drug, Sorafenib.

Compound IDCancer Cell LineIC50 (µM)Comparator (Sorafenib) IC50 (µM)Reference
Derivative A MCF-7 (Breast)8.387.55[2][3]
Derivative B MCF-7 (Breast)11.677.55[2][3]
Derivative C A375P (Melanoma)<1.0>1.0[4][5]
Hydrazone 9i MDA-MB-231 (Breast)1.65N/A[6]
Hydrazone 9m MDA-MB-231 (Breast)1.12N/A[6]

The data clearly indicates that derivatives of the 6-Methylimidazo[2,1-b]thiazole scaffold exhibit potent antiproliferative activity, with some compounds demonstrating sub-micromolar efficacy against melanoma cell lines.[4][5] This level of potency is a strong validation of the core scaffold's potential in oncology drug development.

Experimental Workflow: Cytotoxicity Assessment

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis start Seed cancer cells in 96-well plates incubate1 Incubate for 24h to allow cell attachment start->incubate1 treat Treat cells with serial dilutions of 6-Methylimidazo[2,1-b]thiazole derivatives incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 4h (formation of formazan crystals) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate cell viability (%) and determine IC50 values read->calculate

Caption: Workflow for determining the IC50 of a compound using the MTT assay.

Metabolic Stability: Predicting In Vivo Behavior

An ideal lead compound should exhibit sufficient metabolic stability to ensure an adequate half-life in the body. A common in vitro method to assess this is the microsomal stability assay, which measures the rate of metabolism of a compound by liver enzymes.

While specific metabolic data for the parent 6-Methylimidazo[2,1-b]thiazole is limited in the public domain, studies on related structures have highlighted a potential for cytochrome P450-mediated S-oxidation of the thiazole ring.[7] This can lead to the formation of reactive metabolites, a potential liability. However, this also presents a clear path for medicinal chemistry optimization, such as by modifying substituents on the thiazole ring to block this metabolic route.

Experimental Protocol: Microsomal Stability Assay

  • Preparation: Prepare a reaction mixture containing human liver microsomes, the test compound (e.g., a 6-methylimidazo[2,1-b]thiazole derivative), and a buffer solution.

  • Initiation: Initiate the metabolic reaction by adding NADPH.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a quenching solution (e.g., cold acetonitrile).

  • Analysis: The concentration of the parent compound remaining at each time point is quantified using LC-MS/MS.

  • Calculation: The rate of disappearance of the compound is used to calculate its in vitro half-life (t½) and intrinsic clearance (Clint).

Target Engagement and Selectivity: Honing in on the Mechanism of Action

Identifying the specific molecular targets of a lead compound is crucial for understanding its mechanism of action and for optimizing its efficacy and safety. Several derivatives of 6-Methylimidazo[2,1-b]thiazole have been identified as potent inhibitors of protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.

Targeting Focal Adhesion Kinase (FAK):

FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival. Its overexpression is associated with poor prognosis in several cancers.

Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2):

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.

Compound IDTarget KinaseIC50 (nM)Comparator (Established Inhibitor)Comparator IC50 (nM)Reference
Derivative D FAK47PF-5732284[8]
Car-DPPY 3a FAK5.17TAE2265.5
Car-DPPY 3b FAK2.58TAE2265.5
Derivative E VEGFR-2330Sorafenib90[2][3]

These findings demonstrate that the 6-Methylimidazo[2,1-b]thiazole scaffold can be effectively modified to produce potent and selective kinase inhibitors. The ability to target key oncogenic kinases like FAK and VEGFR-2 further validates this compound as a valuable lead for the development of targeted cancer therapies.

Signaling Pathway: FAK in Cancer Progression

G integrins Integrins fak FAK integrins->fak src Src fak->src pi3k PI3K fak->pi3k ras Ras fak->ras migration Cell Migration fak->migration src->fak akt Akt pi3k->akt survival Cell Survival akt->survival raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation compound 6-Methylimidazo[2,1-b]thiazole Derivatives compound->fak

Caption: Inhibition of the FAK signaling pathway by 6-Methylimidazo[2,1-b]thiazole derivatives.

Conclusion and Future Directions

The collective evidence strongly supports the validation of 6-Methylimidazo[2,1-b]thiazole as a versatile and potent lead compound for drug development, particularly in the field of oncology. Its derivatives have demonstrated significant cytotoxicity against a range of cancer cell lines and have shown the ability to potently inhibit key oncogenic kinases.

While the data for derivatives is compelling, a more comprehensive understanding of the parent compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties is warranted. Future research should focus on:

  • Baseline Characterization: A thorough in vitro and in vivo characterization of the parent 6-Methylimidazo[2,1-b]thiazole to establish a baseline for future structure-activity relationship (SAR) studies.

  • Metabolic Profiling: Detailed metabolic profiling to identify major metabolites and to guide the design of more stable analogs.

  • Pharmacokinetic Studies: In vivo pharmacokinetic studies to determine the bioavailability, distribution, and half-life of promising derivatives.

  • Broad Kinase Profiling: Screening optimized compounds against a broad panel of kinases to assess their selectivity and to identify potential off-target effects.

References

  • Andreani, A., et al. (2000). Potential antitumor agents. part 291: synthesis and potential coanthracyclinic activity of Imidazo[2,1-b]thiazole guanylhydrazones. Bioorganic & Medicinal Chemistry, 8(9), 2359-2366. [Link]

  • Andreani, A., et al. (1996). Synthesis of 6-methylimidazo[2,1-b]thiazole derivatives acting on neuromuscular transmission. European Journal of Medicinal Chemistry, 31(9), 741-744. [Link]

  • Bakherad, M., et al. (2021). Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation. Archiv der Pharmazie, 354(6), e2100021. [Link]

  • El-Gamal, M. I., et al. (2012). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. European Journal of Medicinal Chemistry, 46(12), 5785-5793. [Link]

  • Gudipati, R., et al. (2020). New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. RSC Medicinal Chemistry, 11(8), 949-958. [Link]

  • Hassan, G. S., et al. (2024). Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer. Molecules, 29(4), 785. [Link]

  • Kamboj, A., et al. (2022). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 12(52), 33851-33881. [Link]

  • Kumar, R., et al. (2020). A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles. Current Drug Discovery Technologies, 17(4), 436-453. [Link]

  • MDPI. (2024). Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer. [Link]

  • PubMed. (2011). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. [Link]

  • Sbenati, R. M., et al. (2021). Evaluation of imidazo[2,1-b]thiazole-based anticancer agents in one decade (2011-2020): Current status and future prospects. Bioorganic Chemistry, 115, 105234. [Link]

  • Thérien, M., et al. (1997). Reactive Metabolite Trapping Studies on Imidazo- and 2-Methylimidazo[2,1-b]thiazole-Based Inverse Agonists of the Ghrelin Receptor. Drug Metabolism and Disposition, 25(11), 1272-1279. [Link]

Sources

A Researcher's Guide to the Biological Landscape of 6-Methylimidazo[2,1-b]thiazole and its Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[2,1-b]thiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in compounds with a wide spectrum of biological activities.[1][2] This fused heterocyclic system is the core of molecules exhibiting properties ranging from anticancer and antimicrobial to anti-inflammatory and anthelmintic.[2][3] Within this versatile family of compounds, the precise placement of substituents can dramatically alter biological efficacy. This guide provides an in-depth comparison of 6-Methylimidazo[2,1-b]thiazole and its regioisomers, offering researchers objective experimental data and a clear rationale for methodological choices to navigate the subtleties of their structure-activity relationships (SAR).

The Significance of Regioisomerism

Regioisomers are constitutional isomers that have the same molecular formula but differ in the position of substituents on the core scaffold. In drug discovery, the seemingly minor shift of a functional group, such as a methyl group, can profoundly impact a molecule's interaction with a biological target. This can be due to altered steric hindrance, electronic distribution, or metabolic stability. Understanding these differences is critical for optimizing lead compounds and developing potent, selective therapeutics.

The core imidazo[2,1-b]thiazole ring system offers several positions for substitution. This guide will focus on the comparative activities of the methyl-substituted isomers, primarily focusing on the well-studied 6-methyl derivative and drawing comparisons with other regioisomers where data is available.

cluster_0 Core Imidazo[2,1-b]thiazole Scaffold and its Methyl Regioisomers Core R2 2-Methyl Core->R2 R3 3-Methyl Core->R3 R5 5-Methyl Core->R5 R6 6-Methyl Core->R6 R7 7-Methyl Core->R7

Caption: Key regioisomers of Methylimidazo[2,1-b]thiazole.

Comparative Analysis of Biological Activities

The therapeutic potential of imidazo[2,1-b]thiazole derivatives has been explored across multiple disease areas. Below, we compare the activities of the 6-methyl scaffold and its regioisomers, supported by experimental data.

Anticancer Activity

The imidazo[2,1-b]thiazole nucleus is a frequent feature in novel anticancer agents, acting through various mechanisms including kinase inhibition and apoptosis induction.[4]

6-Methylimidazo[2,1-b]thiazole Derivatives: Research has demonstrated that derivatives of the 6-methyl scaffold possess significant antiproliferative activity. For instance, a series of N'-(2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides were synthesized and evaluated against the MCF-7 breast cancer cell line. Several of these compounds exhibited potent activity, with IC₅₀ values in the low micromolar range, comparable to the standard drug Sorafenib.[5] The proposed mechanism for some of these compounds involves the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[5]

Other Regioisomers: While direct, side-by-side comparisons of all methyl regioisomers are limited in published literature, studies on various substituted imidazo[2,1-b]thiazoles provide valuable SAR insights. For example, a study involving a series of derivatives tested against the A375P human melanoma cell line found that several compounds showed potency superior to Sorafenib.[6] Another study synthesized imidazo[2,1-b]thiazoles bearing pyrazole moieties, with some compounds showing notable activity against CNS and renal cancer cell lines.[7] The key takeaway is that the substitution pattern around the core scaffold is a critical determinant of potency and cancer cell line selectivity.

Comparative Anticancer Data

Compound Derivative TypeCancer Cell LineIC₅₀ (µM)Reference
N'-(1-butyl-2-oxoindolin-3-ylidene)-6-methyl -carbohydrazideMCF-78.38[5]
Imidazo[2,1-b]thiazole-based aryl hydrazone (9m )MDA-MB-2311.12[8]
Imidazo[2,1-b]thiazole-based aryl hydrazone (9i )MDA-MB-2311.65[8]
Sorafenib (Reference)MCF-77.55[5]

The data suggest that modifications at position 5, adjacent to the 6-methyl group, can yield highly potent compounds. The aryl hydrazone derivatives, while not specifying the methyl position in the abstract's title, highlight the scaffold's potential, achieving low micromolar efficacy.[8]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Inhibitor 6-Methylimidazo[2,1-b]thiazole Derivative Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by specific derivatives.

Antimicrobial Activity

The imidazo[2,1-b]thiazole scaffold is also a promising framework for developing new antimicrobial agents to combat drug-resistant pathogens.[3][9]

6-Methyl and 6-Phenyl Derivatives: Studies have shown that derivatives of 6-phenylimidazo[2,1-b]thiazole exhibit activity against various bacteria and fungi, with Minimum Inhibitory Concentrations (MICs) as low as 0.24 µg/mL against certain fungal strains.[9] Another study on isobenzofuran-based imidazo[2,1-b][1][2][10]thiadiazoles found MICs ranging from 0.14 to 0.59 mM against E. coli, S. aureus, M. smegmatis, and C. albicans.[11] The structure-activity relationship studies often reveal that the presence of specific groups, such as halogens or methoxy groups on aryl substituents, can significantly enhance antibacterial activity.[12]

While data directly comparing the antimicrobial effects of different methyl regioisomers is sparse, the consistent activity of various substituted imidazo[2,1-b]thiazoles underscores the importance of the core nucleus. The position of the methyl group likely modulates the lipophilicity and electronic properties of the molecule, thereby influencing its ability to penetrate microbial cell walls and interact with intracellular targets.

Comparative Antimicrobial Data

Compound Derivative TypeMicroorganismMIC (µg/mL)Reference
N²-substituted-6-phenyl -hydrazideT. mentagrophytes0.24 - 25[9]
N²-substituted-6-phenyl -hydrazideS. aureus25[9]
Isobenzofuran-based imidazo[2,1-b][1][2][10]thiadiazoleE. coli, S. aureus, C. albicans0.14 - 0.59 mM[11]
Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, making the development of novel anti-inflammatory agents a key research priority. The imidazo[2,1-b]thiazole scaffold has been successfully exploited to create potent anti-inflammatory compounds.[1][2]

6-Substituted Derivatives as COX-2 Inhibitors: A significant advancement in this area is the design of 6-substituted imidazo[2,1-b]thiazole derivatives as selective cyclooxygenase-2 (COX-2) inhibitors.[13] COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade. By selectively inhibiting COX-2 over its constitutive isoform, COX-1, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with traditional NSAIDs. One study identified N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine as a highly potent and selective COX-2 inhibitor with an IC₅₀ of 0.08 µM.[13]

Other studies have shown that 6-substituted imidazo[2,1-b]thiazoles can inhibit the production of nitric oxide (NO) and the activity of nuclear factor kappa B (NFκB), both of which are key mediators of inflammation.[14][15]

Comparative Anti-inflammatory Data

Compound Derivative TypeTarget/AssayIC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
6 -(4-(methylsulfonyl)phenyl) derivative (6a )COX-20.08>1250[13]
Celecoxib (Reference)COX-20.09>1111[13]
6 -substituted phenolic derivative (9 )iNOS (NO production)1.8N/A[14][15]
6 -substituted phenolic derivative (9 )NFκB activity1.3N/A[14][15]

The data strongly indicate that the 6-position is a critical site for modification to achieve potent anti-inflammatory, particularly COX-2 inhibitory, activity. The methylsulfonylphenyl group at this position is a classic COX-2 pharmacophore, and its combination with the imidazo[2,1-b]thiazole core results in highly effective and selective inhibitors.

Self-Validating Experimental Protocols

To ensure reproducibility and reliability, the protocols described below are standard, well-validated methods in the field of drug discovery. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay is a cornerstone for determining a compound's effect on cell viability. It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Rationale: This density ensures cells are in the logarithmic growth phase during the experiment.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂. Rationale: Allows cells to adhere and recover from plating.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 to 100 µM) in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Rationale: A dose-response curve is essential to determine the IC₅₀ value.

  • Incubation: Incubate the plate for 48-72 hours under the same conditions. Rationale: This duration is typically sufficient for cytotoxic effects to manifest.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Rationale: Only viable cells with active mitochondria can reduce MTT.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Rationale: DMSO is a common solvent for formazan, allowing for spectrophotometric quantification.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate 24h (Adhesion) A->B C 3. Add Serial Dilutions of Compounds B->C D 4. Incubate 48-72h (Treatment) C->D E 5. Add MTT Reagent (Incubate 4h) D->E F 6. Solubilize Formazan (Add DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus ATCC 29213) equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells. Rationale: Standardization of the inoculum is critical for inter-assay comparability.

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compounds in a 96-well microtiter plate using MHB. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a plate reader.

Conclusion and Future Perspectives

The available evidence strongly suggests that the imidazo[2,1-b]thiazole scaffold is a highly versatile platform for drug discovery. The 6-methyl regioisomer, in particular, serves as an excellent starting point for developing potent anticancer and anti-inflammatory agents. Structure-activity relationship studies consistently show that substitutions at the 6-position are pivotal for modulating biological activity. For instance, the incorporation of a 4-(methylsulfonyl)phenyl group at this position leads to exceptional COX-2 selectivity and potency.[13] Similarly, in the context of anticancer activity, modifications at the adjacent 5-position of the 6-methyl scaffold have yielded compounds with significant efficacy against breast cancer cells.[5]

While direct comparative data for all methyl regioisomers across various assays remain limited, the overarching principle is clear: the position of the methyl group is not trivial. It influences the molecule's overall topology and electronic character, thereby dictating its interactions with biological targets.

Future research should focus on a systematic synthesis and side-by-side evaluation of all methyl regioisomers (2-, 3-, 5-, 6-, and 7-methyl) of imidazo[2,1-b]thiazole. This would provide a definitive understanding of the SAR and guide the rational design of next-generation therapeutics. Furthermore, elucidating the specific molecular targets and downstream signaling pathways for the most active compounds will be crucial for their advancement as clinical candidates.

References

  • One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. MDPI. Available from: [Link]

  • Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. PubMed Central. Available from: [Link]

  • Biological Applications of Imidazothiazole Scaffolds: A Current Review. JACS Directory. Available from: [Link]

  • Synthesis, Biological Evaluation, and In Silico Characterization of Novel Imidazothiadiazole–Chalcone Hybrids as Multi-Target Enzyme Inhibitors. MDPI. Available from: [Link]

  • BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][2][10]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters. Available from: [Link]

  • Synthesis, the antiexudative and antimicrobial activity of 6-arylidene substituted imidazo[2,1-b]thiazoles. Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]

  • Synthesis and antimicrobial activity of new 6-phenylimidazo[2,1-b]thiazole derivatives. PubMed. Available from: [Link]

  • Synthesis and biological evaluation of new imidazo[2,1-b]thiazole derivatives as anticancer agents | Request PDF. ResearchGate. Available from: [Link]

  • Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Publishing. Available from: [Link]

  • Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. PubMed Central. Available from: [Link]

  • A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties. YMER. Available from: [Link]

  • Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer. MDPI. Available from: [Link]

  • New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. RSC Publishing. Available from: [Link]

  • In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][1][2][10]thiadiazoles. NIH. Available from: [Link]

  • Chemopreventive and antioxidant activity of 6-substituted imidazo[2,1-b]thiazoles. ScienceDirect. Available from: [Link]

  • New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. PubMed. Available from: [Link]

  • Heterocyclic Compounds: A Study of its Biological Activity. ResearchGate. Available from: [Link]

  • Synthesis, in vitro anticancer evaluation and in silico studies of novel imidazo[2,1-b]thiazole derivatives bearing pyrazole moieties. PubMed. Available from: [Link]

  • Chemopreventive and antioxidant activity of 6-substituted imidazo[2,1-b]thiazoles. PubMed. Available from: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methylimidazo[2,1-b]thiazole
Reactant of Route 2
Reactant of Route 2
6-Methylimidazo[2,1-b]thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.